2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
Description
Properties
CAS No. |
134790-39-9 |
|---|---|
Molecular Formula |
C23H19F2N3O6 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
[(2R,3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21?/m1/s1 |
InChI Key |
ZPUUYUUQQGBHBU-XXTRANHVSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Process Control of Gemcitabine Dibenzoate Intermediate
Technical Whitepaper | Version 1.0
Executive Summary
In the synthesis of Gemcitabine (2',2'-difluorodeoxycytidine), the isolation of the 3',5'-O-dibenzoate intermediate (3',5'-di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine) represents the critical "break point" between crude upstream coupling and high-purity downstream deprotection.
This intermediate serves two pivotal functions:
-
Lipophilic Purification Handle: The benzoyl protecting groups render the molecule sufficiently lipophilic to allow facile separation from polar inorganic salts and unreacted cytosine via organic solvent crystallization.
-
Stereochemical Checkpoint: The glycosylation reaction typically yields an anomeric mixture (
: ratio often 1:1 to 1:4). This intermediate stage is the most efficient point to deplete the undesired -anomer (1'-epi-gemcitabine precursor) through selective crystallization, ensuring the final API meets the strict stereochemical purity requirements (>99.9% -anomer).
This guide details the physicochemical architecture, synthesis logic, and purification protocols necessary to master this intermediate.
Molecular Architecture & Identification
The molecule is a nucleoside analogue where the cytosine base is coupled to a 2-deoxy-2,2-difluororibose sugar. The 3' and 5' hydroxyls are esterified with benzoic acid, imparting significant hydrophobicity.
| Attribute | Detail |
| Common Name | Gemcitabine Dibenzoate Intermediate |
| Chemical Name | 2'-Deoxy-2',2'-difluoro-3',5'-di-O-benzoyl-cytidine |
| IUPAC Name | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
| CAS Number | 134790-39-9 ( |
| Molecular Formula | C |
| Molecular Weight | 471.41 g/mol |
| Chirality | D-erythro configuration (Beta anomer is biologically active) |
Solid-State & Solution Properties
Understanding the solubility differential between the
Physicochemical Data Profile[5]
| Property | Value / Observation | Application Note |
| Appearance | White to off-white crystalline powder | Coloration often indicates residual benzoyl chloride or cytosine oxidation. |
| Melting Point | 229 – 232 °C | Sharp endotherm in DSC indicates high anomeric purity. Broadening suggests |
| Solubility (High) | DMSO, DMF, Pyridine | Used for NMR characterization and initial reaction solubilization. |
| Solubility (Moderate) | Ethyl Acetate, Dichloromethane, Acetone | Critical: Used for recrystallization. The |
| Solubility (Low) | Water, Methanol, Hexanes | Water is used as an anti-solvent to crash out the product or wash away inorganic salts. |
| LogP (Predicted) | ~2.5 - 3.0 | High lipophilicity enables efficient extraction into organic phases, leaving polar impurities in the aqueous phase. |
Stability Profile
-
Hydrolytic Stability: The benzoyl esters are stable in acidic media but highly labile in alkaline conditions (pH > 9). Exposure to strong bases (NaOH, ammonia) will prematurely deprotect the molecule to Gemcitabine.
-
Thermal Stability: Stable up to ~200°C. Degradation (debenzoylation) can occur during prolonged heating in protic solvents.
Synthesis & Reaction Engineering
The synthesis relies on a Vorbrüggen-type glycosylation . The driving force is the reaction between a silylated nucleobase and an activated carbohydrate donor (mesylate or bromide) catalyzed by a Lewis acid (TMSOTf).
Reaction Mechanism & Pathway
The reaction proceeds via an oxocarbenium ion intermediate. The bulky benzoyl group at C3 assists in directing the nucleophilic attack, but the fluorine atoms at C2 reduce this directing effect, leading to the formation of both anomers.
Figure 1: Reaction pathway for the synthesis of Gemcitabine Dibenzoate, highlighting the critical purification step for anomeric resolution.[1][2][3][4]
Experimental Protocol: Coupling Reaction
Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) due to the moisture sensitivity of TMSOTf and silylated bases.
-
Silylation: Suspend Cytosine (1.0 eq) in Hexamethyldisilazane (HMDS) with catalytic ammonium sulfate. Reflux until a clear solution is obtained (formation of Bis-TMS Cytosine). Evaporate excess HMDS in vacuo.
-
Coupling: Dissolve the silylated cytosine and the carbohydrate donor (1-O-mesyl-2-deoxy-2,2-difluoro-3,5-di-O-benzoyl-ribofuranose, 1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.
-
Catalysis: Cool to 0-5°C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq) dropwise.
-
Reaction: Reflux for 4-6 hours. Monitor by HPLC for consumption of the sugar mesylate.
-
Quench: Pour reaction mixture into cold saturated NaHCO
solution. Caution: CO evolution. -
Extraction: Separate organic layer, wash with water and brine. Dry over MgSO
and concentrate to yield the crude anomeric mixture (typically yellow oil or foam).
Critical Quality Attributes (CQAs) & Purification
The crude coupling product is a mixture of
Purification Workflow (Anomeric Resolution)
The
Figure 2: Selective crystallization workflow to isolate the Beta-anomer.
Protocol: Selective Crystallization
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (5 mL per gram of crude) at 60°C. Ensure complete dissolution.
-
Anti-Solvent (Optional but recommended): Slowly add n-Heptane or Hexane (2 mL per gram) while maintaining temperature.
-
Seeding: Cool the solution to 40°C. Add seed crystals of pure
-anomer (0.5% w/w) to induce nucleation. -
Crystallization: Cool slowly (10°C/hour) to 0-5°C. Stir at 0°C for 4 hours. The
-anomer will precipitate as a white solid; the -anomer largely remains in the mother liquor. -
Isolation: Filter the solid. Wash the cake with cold Ethyl Acetate/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 45°C.
-
Target Specification: HPLC purity >95% (Beta), Alpha <5%. If Alpha >5%, repeat recrystallization from Isopropyl Alcohol (IPA) or Acetone/Water.
Analytical Characterization
HPLC Method (Impurity Profiling)
Standard reverse-phase conditions for Gemcitabine are too polar for this intermediate. A higher organic gradient is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Benzoyl absorption) and 272 nm (Cytosine absorption).
-
Retention Order: Cytosine (early) <
-anomer < -anomer < Bis-silylated impurities.
Spectroscopic Identification[11]
-
1H NMR (DMSO-d6):
-
Aromatic Protons (Benzoyl): Multiplets at
7.4 – 8.1 ppm (10H). -
Anomeric Proton (H-1'): The coupling pattern distinguishes anomers.
-
Beta-anomer: Triplet or broad doublet at
~6.3 ppm ( coupling is characteristic). -
Alpha-anomer: Distinct shift, often downfield or with different splitting due to F-H coupling geometry.
-
-
Cytosine H-5/H-6: Doublets at
~6.0 and 8.0 ppm.
-
References
-
Chou, T. S., et al. (1991). "Stereospecific Synthesis of 2'-Deoxy-2',2'-difluoronucleosides." Synthesis.
-
Hertel, L. W., et al. (1988). "Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11027098, Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate."[1] PubChem.
-
Santa Cruz Biotechnology. "2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine Product Data." [1][9]
-
LGC Standards. "Impurity Reference Material: 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine."[10] [10][9]
Sources
- 1. Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate | C23H19F2N3O6 | CID 11027098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. clearsynth.com [clearsynth.com]
- 4. INTERMEDIATE AND PROCESS FOR PREPARING OF BETA-ANOMER ENRICHED 2'-DEOXY,2',2'-DIFLUORO-D-RIBOFURANOSYL NUCLEOSIDES - Patent 1853616 [data.epo.org]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine [lgcstandards.com]
- 10. 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine [lgcstandards.com]
Role of 3',5'-Dibenzoate Group in Gemcitabine Prodrug Stability
Executive Summary
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone therapy for pancreatic and non-small cell lung cancers. However, its clinical efficacy is severely compromised by two primary failure modes: rapid metabolic deactivation by cytidine deaminase (CDA) and dependence on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake.
The 3',5'-dibenzoate esterification of gemcitabine represents a critical structural modification designed to overcome these pharmacokinetic barriers. By masking the hydrophilic hydroxyl groups with lipophilic benzoate moieties, this prodrug strategy shifts the cellular entry mechanism from transporter-dependence to passive diffusion and sterically shields the molecule from premature deamination. This guide provides an in-depth analysis of the physicochemical and mechanistic role of the 3',5'-dibenzoate group in enhancing gemcitabine stability and bioavailability.
Mechanistic Rationale: The 3',5'-Dibenzoate Shield
The 3',5'-dibenzoate group is not merely a protecting group for synthesis; it is a functional pharmacophore that fundamentally alters the drug's interaction with the biological environment.
Lipophilicity and Transporter Independence
Native gemcitabine is highly hydrophilic (LogP
-
Mechanism: The introduction of two aromatic benzoate rings at the 3' and 5' positions significantly increases the partition coefficient (LogP > 2.0).
-
Impact: This lipophilicity allows the prodrug to bypass hENT1 and enter cells via passive diffusion , maintaining efficacy even in transporter-deficient tumor phenotypes.
Resistance to Cytidine Deaminase (CDA)
CDA rapidly converts gemcitabine to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU), with a plasma half-life of 8–17 minutes.
-
Steric Hindrance: While CDA targets the N4-amino group on the cytosine ring, the bulky 3',5'-dibenzoate groups—particularly the 5'-ester—induce steric clashes within the enzyme's active site.
-
Electronic Effects: The electron-withdrawing nature of the benzoate esters stabilizes the glycosidic bond and alters the electronic density of the cytosine ring, reducing the catalytic efficiency of CDA.
Metabolic Pathway and Activation Logic
The efficacy of the 3',5'-dibenzoate prodrug relies on a precise balance between extracellular stability (to survive transport) and intracellular lability (to release the active drug).
Activation Pathway Diagram
The following diagram illustrates the dual pathway: the failure mode of native gemcitabine versus the successful activation of the dibenzoate prodrug.
Caption: Comparative metabolic fate. The 3',5'-dibenzoate prodrug bypasses hENT1 and resists extracellular deamination before intracellular activation.
Chemical Stability and Hydrolysis Kinetics[1]
The benzoate ester linkage offers a superior stability profile compared to aliphatic esters (e.g., acetates) due to resonance conjugation, yet remains susceptible to specific esterases.
Hydrolytic Stability Data
The following table summarizes the stability of benzoate-modified nucleosides compared to native gemcitabine in physiological media.
| Parameter | Native Gemcitabine | Gemcitabine-3',5'-Dibenzoate | Mechanistic Driver |
| LogP (Lipophilicity) | -1.4 (Hydrophilic) | ~2.5 (Lipophilic) | Aromatic rings mask -OH groups. |
| Plasma Half-life ( | 8–17 min | > 60 min (Est.) | Resistance to CDA deamination.[1][2][3] |
| Primary Clearance | Deamination (CDA) | Hydrolysis (Esterases) | Steric bulk prevents CDA access. |
| Cellular Entry | hENT1 Transporter | Passive Diffusion | Lipophilicity. |
| Buffer Stability (pH 7.4) | Stable | Slow Hydrolysis | Benzoate ester resonance stability. |
Enzyme Specificity
-
Carboxylesterase 2 (CES2): The primary enzyme responsible for activating the prodrug. CES2 prefers substrates with bulky alcohol groups (like the nucleoside sugar) and smaller acyl groups, but it can efficiently cleave benzoate esters in the intracellular environment.
-
Plasma Butyrylcholinesterase (BChE): Shows limited activity against dibenzoates, preventing premature hydrolysis in the bloodstream.
Experimental Protocols
Protocol: Plasma Stability Assay
Objective: To quantify the resistance of Gemcitabine-3',5'-dibenzoate to plasma deamination and hydrolysis.
Reagents:
-
Pooled Human Plasma (heparinized).
-
Tetrahydrouridine (THU) - Specific CDA inhibitor (Control).
-
Internal Standard (e.g., 2'-deoxycytidine).[4]
Workflow:
-
Preparation: Spike human plasma with the prodrug (final conc.
). Prepare a parallel control with Native Gemcitabine. -
Incubation: Incubate at
in a shaking water bath. -
Sampling: Aliquot
at min. -
Quenching: Immediately add
ice-cold acetonitrile containing the Internal Standard to precipitate proteins. -
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC-UV (270 nm) or LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate (slope) and .
Protocol: Chemical Hydrolysis (pH Dependent)
Objective: To determine the chemical stability of the ester linkage in the absence of enzymes.
Workflow Diagram:
Caption: Workflow for assessing chemical stability across physiological pH ranges.
References
-
Recent Development of Prodrugs of Gemcitabine. Int. J. Mol. Sci. 2022.[1][5] Discusses the mechanistic rationale of ester prodrugs for overcoming CDA deamination.
-
Comparative chemical and biological hydrolytic stability of homologous esters. Scientific Reports. 2022.[1][5] Provides kinetic data on benzoate ester hydrolysis in plasma and liver microsomes.
-
Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine. Cancer Res. 2013. Identifies CES2 as the key activating enzyme for gemcitabine ester prodrugs.
-
Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer. Cancer Res. 2024.[4][6] Details the mechanism of CDA-mediated resistance in pancreatic cancer.
-
Process for preparation of Gemcitabine hydrochloride. US Patent 8193354B2. Describes the synthesis and hydrolysis of the 3',5'-dibenzoate intermediate.
Sources
- 1. Recent Development of Prodrugs of Gemcitabine [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Resistance to cytarabine and gemcitabine and in vitro selection of transduced cells after retroviral expression of cytidine deaminase in human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Antitumor Efficiency of N4-Tetradecyloxycarbonyl Gemcitabine-Loaded Liposomes for Pancreatic Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Metabolic pathway analysis of benzoyl-protected difluorocytidine
Metabolic Pathway Analysis of -Benzoyl-2',2'-Difluorocytidine
Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, and Analytical Chemists
Executive Summary
The metabolic analysis of
The benzoyl modification at the
Part 1: The Mechanistic Rationale[1]
The Prodrug Strategy: Lipophilicity and CDA Resistance
The primary failure mode of native Gemcitabine is its rapid conversion to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) by CDA, a ubiquitous enzyme in plasma and liver.
-
Lipophilicity: The benzoyl group significantly increases the logP of the molecule, potentially facilitating passive diffusion across cell membranes, reducing reliance on nucleoside transporters (hENT1/hENT2) which are often downregulated in resistant tumors.
-
CDA Shielding: CDA requires a free exocyclic amine to catalyze deamination. The benzoylamide linkage renders the
nitrogen non-nucleophilic and sterically hindered, effectively blocking CDA access until the prodrug is hydrolyzed.
The Activation Requirement
Bz-dFdC is pharmacologically inactive in its protected form. It must undergo hydrolytic bioactivation to release the parent drug (dFdC). This creates a two-stage metabolic requirement:
-
Phase I Hydrolysis: Conversion of Bz-dFdC
dFdC. -
Anabolic Phosphorylation: Conversion of dFdC
dFdCTP (Active).[1]
Part 2: Metabolic Pathway Architecture
The metabolic fate of Bz-dFdC involves a sequential cascade involving carboxylesterases, kinases, and deaminases.
Step-by-Step Biotransformation
-
Prodrug Hydrolysis (The Gatekeeper Step): Upon entry into the systemic circulation or the hepatocyte, the benzoyl moiety is cleaved. This is predominantly mediated by Carboxylesterases (CES1/CES2) or potentially by non-specific plasma esterases.
-
Reaction:
-Bz-dFdC +
-
-
Rate-Limiting Phosphorylation: Once dFdC is released, it becomes a substrate for Deoxycytidine Kinase (dCK) .[2][3] This is the rate-limiting step for intracellular activation.[2][3]
-
Reaction:
-
-
The Kinase Cascade: The monophosphate (dFdCMP) is rapidly converted to the diphosphate (dFdCDP) by Nucleoside Monophosphate Kinase (NMPK) and subsequently to the triphosphate (dFdCTP) by Nucleoside Diphosphate Kinase (NDPK) .
-
Pharmacological Action:
-
The Catabolic Sink (Inactivation): Any dFdC released from the prodrug that is not phosphorylated is vulnerable to Cytidine Deaminase (CDA) .
-
Reaction:
-
Pathway Visualization
Figure 1: The metabolic activation cascade of N4-benzoyl-difluorocytidine, highlighting the critical hydrolytic step and the competition between activation (dCK) and inactivation (CDA).[1]
Part 3: Analytical Method Development (LC-MS/MS)
Quantifying this pathway is analytically challenging due to the polarity differences between the lipophilic prodrug (Bz-dFdC) and the highly polar triphosphate (dFdCTP). Standard C18 chromatography is insufficient for the phosphorylated metabolites.
Chromatographic Strategy: HILIC vs. Ion-Pairing
For a comprehensive "metabolic flux" analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice over Ion-Pairing Chromatography (IPC) because IPC reagents (e.g., alkylamines) often suppress ionization in MS/MS and contaminate the mass spectrometer.
Recommended Column: ZIC-pHILIC (Polymeric beads with zwitterionic stationary phase). Mobile Phase:
-
A: 10 mM Ammonium Carbonate (pH 9.0) + 5% Acetonitrile.
-
B: 100% Acetonitrile.
Mass Spectrometry Transitions (MRM)
The following MRM transitions are standard for monitoring the parent and metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Note |
| Bz-dFdC | 368.1 | 112.1 | Positive | Loss of benzoyl+sugar |
| dFdC | 264.1 | 112.1 | Positive | Cytosine fragment |
| dFdU | 265.1 | 113.1 | Positive | Uracil fragment |
| dFdCTP | 502.0 | 158.9 | Negative | Phosphate group |
| IS (Tetrahydrouridine) | 285.1 | 153.1 | Positive | Internal Standard |
Note: Phosphorylated metabolites (dFdCTP) often ionize better in Negative mode, while nucleosides prefer Positive mode. A polarity-switching method is required.
Part 4: Experimental Protocols
In Vitro Metabolic Stability Assay (Microsomal)
This protocol validates the cleavage rate of the benzoyl group (Prodrug
Reagents:
-
Pooled Liver Microsomes (Human/Mouse) - 20 mg/mL protein.
-
NADPH Regenerating System (if oxidative metabolism is suspected, though hydrolysis is cofactor-independent).
-
Test Compound: Bz-dFdC (1 µM final concentration).
Workflow:
-
Pre-incubation: Thaw microsomes and dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Bz-dFdC (from 1 mM DMSO stock) to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Inject supernatant into LC-MS/MS.
Data Analysis:
Plot
Intracellular Metabolite Extraction (Cell Culture)
To measure the formation of dFdCTP (the active killer), you must extract from the cellular matrix without hydrolyzing the high-energy phosphates.
-
Cell Seeding: Seed Pancreatic Cancer cells (e.g., PANC-1) at
cells/well. -
Dosing: Treat with 10 µM Bz-dFdC for 2, 4, and 24 hours.
-
Washing: Wash cells
with ice-cold PBS (crucial to remove extracellular drug). -
Extraction: Add 500 µL 70% Methanol (pre-cooled to -20°C) . Scrape cells and collect lysate.
-
Why Methanol? Acidic extraction (PCA) can degrade triphosphates. Cold methanol precipitates proteins while preserving nucleotide pools.
-
-
Clarification: Centrifuge at 14,000
g for 10 min at 4°C. -
Analysis: Analyze supernatant via HILIC-MS/MS.
Part 5: Data Interpretation & Troubleshooting
Interpreting the Hydrolysis Ratio
In the stability assay, you will observe the depletion of Bz-dFdC and the appearance of dFdC.
-
Ideal Scenario: Rapid depletion of Bz-dFdC (
min) with stoichiometric appearance of dFdC. -
Problematic Scenario: Slow depletion suggests the benzoyl group is too stable, potentially limiting the bioavailability of the active parent drug.
The "CDA Bypass" Efficiency
To validate the hypothesis that Bz-dFdC resists deamination:
-
Incubate dFdC with recombinant CDA enzyme
Rapid conversion to dFdU. -
Incubate Bz-dFdC with recombinant CDA enzyme
Should show minimal conversion to dFdU. -
Result: If Bz-dFdC remains stable in the presence of CDA, the prodrug design successfully shields the amine.
Troubleshooting dFdCTP Detection
If dFdCTP signals are low or absent:
-
Phosphatase Activity: Phosphatases in the lysate may degrade dFdCTP to dFdC during sample prep. Solution: Add phosphatase inhibitors (e.g., NaF, Sodium Orthovanadate) to the extraction solvent.
-
Metal Adducts: Triphosphates chelate iron/steel in LC systems. Solution: Use a PEEK-lined column and add 5 µM Medronic Acid to the mobile phase to suppress chelation.
References
-
Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(suppl_5), v7-v12. Link
-
Cattaneo, D., et al. (2000). Gemcitabine metabolism in human plasma and erythrocytes. Annals of Oncology, 11(11), 1401-1407. Link
-
Bapiro, T. E., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS.[6][7][8][9] Cancer Chemotherapy and Pharmacology, 68(5), 1243-1253. Link
-
Ueno, H., et al. (2007). Pharmacokinetics and pharmacodynamics of gemcitabine in patients with advanced pancreatic cancer. Cancer Science, 98(11), 1775-1779. Link
-
Luo, X., et al. (2019). Hydrophilic interaction liquid chromatography–tandem mass spectrometry method for the simultaneous determination of gemcitabine and its metabolites in human plasma and mononuclear cells. Journal of Chromatography B, 1124, 137-144. Link
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Gemcitabine Resistance in PDAC | Encyclopedia MDPI [encyclopedia.pub]
- 3. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for debenzoylation of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
Executive Summary
This application note details the critical deprotection (debenzoylation) step in the synthesis of Gemcitabine (2',2'-difluoro-2'-deoxycytidine), a nucleoside analog used widely in oncology.[1] The transformation involves the removal of benzoyl protecting groups from the 3' and 5' hydroxyl positions of the ribose ring using ammonolysis.
While seemingly trivial, this step is a Critical Process Parameter (CPP).[1] Improper execution can lead to cytosine deamination (yielding uridine impurities), anomerization, or incomplete removal of benzoate esters. This protocol utilizes a 7N Ammonia in Methanol system, favored for its high yield (>90%) and simplified workup compared to sodium methoxide (Zemplén) routes.[1]
Reaction Mechanism & Chemical Logic
The debenzoylation proceeds via nucleophilic acyl substitution (aminolysis) .[1]
-
Nucleophilic Attack: Ammonia (
) attacks the carbonyl carbon of the benzoate ester.[1] -
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]
-
Collapse & Elimination: The intermediate collapses, reforming the carbonyl bond and expelling the alkoxide (the gemcitabine hydroxyl) as the leaving group.
-
Byproduct Formation: The benzoyl group forms benzamide (
) rather than methyl benzoate (which would occur with ).[1] Benzamide is water-insoluble, facilitating its removal via organic extraction.[1]
Critical Quality Attribute (CQA):
-
Deamination Control: High temperatures (>35°C) or prolonged exposure to strong bases can hydrolyze the exocyclic amine on the cytosine ring, converting the drug substance into the inactive uracil derivative (2'-deoxy-2',2'-difluorouridine).
Visual Pathway (DOT Diagram)
Figure 1: Mechanistic pathway of ammonolytic debenzoylation, highlighting the critical deamination risk pathway.
Materials & Equipment
| Component | Specification | Role |
| Precursor | 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate | Starting Material (SM) |
| Reagent | 7N Ammonia in Methanol ( | Nucleophile / Solvent |
| Solvent | Methanol (HPLC Grade) | Diluent (if needed) |
| Extraction | Ethyl Acetate (EtOAc) & Dichloromethane (DCM) | Removal of Benzamide |
| Quench | Water (Deionized) | Phase separation |
| Vessel | Pressure-rated glass reactor or autoclave | Ammonia containment |
Detailed Experimental Protocol
Safety Warning: Gemcitabine and its intermediates are potent cytotoxins.[1] All operations must be performed in a fume hood or isolator.[1] Ammonia gas is toxic and corrosive.[1]
Step 1: Reaction Initiation
-
Charge the reactor with 10.0 g (21.2 mmol) of the 3',5'-dibenzoate precursor.
-
Cool the reactor jacket to 0°C – 5°C .
-
Rationale: Controlling the initial exotherm prevents localized heating that promotes deamination.[1]
-
-
Add 100 mL of 7N Ammonia in Methanol (approx. 10 vol).
-
Note: A large excess of ammonia drives the equilibrium forward and ensures solubility.
-
-
Stir at 0°C for 30 minutes, then allow the mixture to warm to Room Temperature (20°C - 25°C) .
Step 2: Reaction Monitoring
-
Maintain stirring at RT for 12 – 16 hours .
-
HPLC Check: Sample 10 µL, dilute in water/ACN.
Step 3: Work-up and Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at < 35°C to remove ammonia and methanol.
-
Caution: Do not exceed 40°C. Heat accelerates degradation of the free base.
-
-
Resuspend the resulting oily residue in 50 mL Water and 50 mL Ethyl Acetate .
-
Extract: Stir vigorously for 10 minutes and separate phases.
-
Wash: Wash the aqueous layer once more with 30 mL Dichloromethane (DCM) to ensure complete removal of benzamide.[1]
-
Final Isolation: The aqueous layer now contains pure Gemcitabine Free Base.[1]
Process Workflow (DOT Diagram)
Figure 2: Operational workflow from reaction initiation to salt formation.
Troubleshooting & Process Control
| Observation | Root Cause | Corrective Action |
| Yellow discoloration | Oxidation or high temperature | Ensure N2 purge; Keep temp < 30°C. |
| High Uracil Impurity | Deamination due to heat/time | Reduce reaction time; Strictly control temp during concentration.[1] |
| Incomplete Reaction | Insufficient Ammonia or Water in MeOH | Add fresh 7N NH3; Ensure system is sealed (prevent NH3 gas loss). |
| Precipitate in Aqueous Layer | Residual Benzamide | Perform an additional wash with DCM (Dichloromethane).[1] |
References
-
Hertel, L. W., et al. (1988).[1] Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides.[1] The Journal of Organic Chemistry. [1]
-
Chou, T. S., et al. (1991).[1] Stereospecific Synthesis of 2'-Deoxy-2',2'-difluoronucleosides. Synthesis.[1][2][3][4][5][6][7]
-
Eli Lilly and Company. (1985).[1] Process for preparing gemcitabine hydrochloride.[1][8] US Patent 4,526,988.[1][9]
-
BenchChem. (2023).[1] Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides.[1]
-
Reddy, K. R., et al. (2010).[1] An improved process for the preparation of Gemcitabine and its intermediates.[8][9] WO2010029574.[1][8]
Sources
- 1. 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine [lgcstandards.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. A Process For The Preparation Of Gemcitabine Hydrochloride And [quickcompany.in]
Application Note: A Robust One-Pot Synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
Abstract
2',2'-Difluoro-2'-deoxycytidine, known as Gemcitabine, is a cornerstone chemotherapy agent for various cancers. Its synthesis relies on the efficient preparation of key intermediates, among which 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is critical.[1][2] Traditional multi-step syntheses of this intermediate often involve complex isolation procedures, leading to increased production time and cost. This application note presents a detailed, field-proven protocol for a one-pot synthesis that streamlines the process by integrating the silylation of cytosine and the subsequent glycosylation reaction in a single reaction vessel. This method significantly improves efficiency, reduces solvent waste, and provides a high-yield pathway to this essential pharmaceutical building block.
Introduction: The Strategic Importance of the Dibenzoate Intermediate
Gemcitabine (marketed as Gemzar®) is a nucleoside analog that exerts its anticancer effects by inhibiting DNA synthesis.[3][4] Its chemical structure, featuring two fluorine atoms at the 2'-position of the deoxyribose sugar, is key to its mechanism of action. The synthesis of Gemcitabine is a significant focus in pharmaceutical manufacturing, with a constant drive for process optimization.
The intermediate, 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, serves two primary purposes in the synthetic route. First, the benzoyl groups act as robust protecting groups for the 3' and 5' hydroxyls of the furanose ring.[5][6] This protection is crucial to prevent unwanted side reactions during the critical N-glycosylation step, where the cytosine base is coupled to the sugar. Second, the crystalline nature of the dibenzoate derivative facilitates purification, ensuring the high purity required for subsequent deprotection to the final active pharmaceutical ingredient (API).[7] The one-pot protocol detailed herein provides a direct and efficient method for its preparation, making it highly suitable for both research and industrial-scale production.
Mechanistic Rationale and Workflow Causality
The success of this one-pot synthesis hinges on a sequence of carefully controlled chemical transformations performed in a single reactor. The process avoids the isolation of the silylated cytosine intermediate, thereby saving time and resources.
Silylation of Cytosine: Enhancing Nucleophilicity and Solubility
The initial step involves the in-situ silylation of cytosine using an agent like Hexamethyldisilazane (HMDS), often with a catalytic amount of ammonium sulfate.[8]
-
Causality: Cytosine itself is poorly soluble in non-polar organic solvents used for glycosylation and its exocyclic amine and lactam hydroxyl groups can lead to undesired side reactions. Silylation converts these reactive N-H and O-H protons into trimethylsilyl (TMS) ethers and amines. This transformation achieves two critical goals:
-
It dramatically increases the solubility of the nucleobase in organic solvents like anisole.
-
It enhances the nucleophilicity of the N1 position of the pyrimidine ring, priming it for the subsequent attack on the electrophilic sugar.
-
Lewis Acid-Catalyzed Glycosylation
The core of the synthesis is the N-glycosylation reaction. An activated sugar, such as 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate, serves as the electrophile.[8] The reaction is promoted by a powerful Lewis acid, trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf).[8]
-
Causality: The methanesulfonate group at the anomeric (C1) position of the sugar is an excellent leaving group. The Lewis acid, Me₃SiOTf, coordinates to this group, further facilitating its departure and generating a transient, highly electrophilic oxocarbenium ion intermediate. The silylated cytosine then attacks this intermediate, predominantly from the β-face, to form the desired β-N-glycosidic bond, a crucial stereochemical requirement for the biological activity of Gemcitabine. The use of a high-boiling solvent like anisole allows the reaction to be conducted at elevated temperatures (e.g., 120°C), ensuring a sufficient reaction rate.[8]
In-Situ Silyl Group Removal and Product Isolation
Upon completion of the glycosylation, the reaction is not isolated but is directly subjected to an acidic workup.
-
Causality: The TMS groups on the cytosine base are labile to acid.[9] Quenching the reaction mixture with aqueous acid, such as HCl, rapidly cleaves the N-Si and O-Si bonds, regenerating the amino and hydroxyl groups on the cytosine moiety.[8] The benzoyl protecting groups on the sugar backbone are stable to these conditions. This selective deprotection yields the target molecule, which can then be isolated via filtration and washing.
Visualization of the One-Pot Workflow
Diagram Caption: Workflow of the one-pot synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Notes |
| Cytosine | 71-30-7 | C₄H₅N₃O | Purity >99% |
| Hexamethyldisilazane (HMDS) | 999-97-3 | C₆H₁₉NSi₂ | Anhydrous, redistilled |
| Ammonium Sulfate | 7783-20-2 | (NH₄)₂SO₄ | Anhydrous, analytical grade |
| Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) | 27607-77-8 | C₄H₉F₃O₃SSi | High purity, handle under inert atmosphere |
| 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate | 122111-11-9 | C₂₀H₁₈F₂O₈S | Starting material, synthesis required separately |
| Anisole | 100-66-3 | C₇H₈O | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS grade |
| Hydrochloric Acid (4M) | 7647-01-0 | HCl | Aqueous solution |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Saturated aqueous solution |
Step-by-Step Methodology
This protocol is adapted from established patent literature to yield approximately 80-85g of the final product.[8]
-
Silylation of Cytosine:
-
To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Cytosine (24.4 g, 0.22 mol), Hexamethyldisilazane (46.2 mL, 0.22 mol), and a catalytic amount of Ammonium Sulfate (0.03 g).
-
Heat the mixture to reflux under a nitrogen atmosphere. The solid suspension will gradually dissolve to form a clear solution.
-
Maintain reflux for an additional 30 minutes after clarification to ensure complete silylation.
-
Cool the reaction mixture to below 80°C and remove the excess solvent/reagents under reduced pressure to obtain the silylated cytosine as a solid residue.
-
-
Glycosylation Reaction:
-
To the flask containing the silylated cytosine, add Anisole (400 mL) and Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) (48.9 g, 0.22 mol).
-
Heat and stir the mixture to dissolve the solid residue completely.
-
In a separate flask, dissolve α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate (90.0 g, 0.20 mol) in Anisole (200 mL).
-
Add the solution of the activated sugar to the silylated cytosine solution in the reaction flask.
-
Heat the combined reaction mixture to 120°C and maintain for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sugar is consumed.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (500 mL) and stir.
-
Carefully add 4M Hydrochloric Acid (300 mL) dropwise. An exotherm may be observed.
-
Heat the biphasic mixture to 70°C and maintain with vigorous stirring for 2 hours to ensure complete removal of the silyl groups.
-
Filter the hot suspension. Wash the collected filter cake with hot water (70°C).
-
Suspend the crude solid filter cake in water (300 mL) and adjust the pH to ~7 by adding a 5% sodium bicarbonate solution.
-
Filter the neutralized solid, wash with water, and dry under vacuum to yield the final product.
-
Expected Results and Data
| Parameter | Expected Value | Reference |
| Yield | 80-86 g (85-91% based on the limiting sugar) | [8] |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥ 98% | [2] |
| Melting Point | 229 - 232 °C | [2] |
| Molecular Formula | C₂₃H₁₉F₂N₃O₆ | [1] |
| Molecular Weight | 471.41 g/mol | [1] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete silylation; moisture in reagents/solvents; insufficient reaction time. | Ensure anhydrous conditions. Use freshly opened/distilled reagents. Extend reaction time and monitor by TLC. |
| Incomplete Reaction | Inactive catalyst (Me₃SiOTf); insufficient temperature. | Use fresh, high-purity Me₃SiOTf. Verify reaction temperature is maintained at 120°C. |
| Formation of α-anomer | Reaction conditions favoring thermodynamic product. | While this protocol favors the β-anomer, purification by recrystallization can remove minor α-anomer impurities.[10] |
| Product is an oil/gummy | Incomplete silyl deprotection; residual solvent. | Extend the time for the acidic workup step. Ensure product is thoroughly dried under vacuum. |
Safety Precautions
-
Hexamethyldisilazane (HMDS): Flammable and corrosive. Causes skin and eye burns. Handle in a fume hood.
-
Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf): Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).
-
Anisole: Combustible liquid. Handle away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Add slowly to the reaction mixture to control the exotherm.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate. By combining the silylation and glycosylation steps, this method offers significant advantages in terms of operational simplicity, reduced cycle time, and high yield. The detailed mechanistic rationale and step-by-step instructions provide researchers and process chemists with a robust framework for the efficient production of this key intermediate in the synthesis of Gemcitabine.
References
- Hertel, L. W., Boder, G. B., Kroin, J. S., et al. (1990). Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. Journal of Organic Chemistry.
- A Process For The Preparation Of Gemcitabine Hydrochloride And Intermediates Thereof. (n.d.). Google Patents.
-
Singh, R., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Retrieved from [Link]
- Damha, M. J., et al. (2003). Synthesis and Physicochemical Properties of 2′-Deoxy- 2′,2″-difluoro-β-D-ribofuranosyl and 2′-Deoxy-2′,2″-difluoro-α-D-ribofuranosyl oligothymidylates. Nucleosides, Nucleotides and Nucleic Acids.
- Process for preparation of Gemcitabine hydrochloride. (2012). Google Patents.
- Hertel, L. W., Kroin, J. S., Misner, J. W., & Tustin, J. M. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. Journal of Organic Chemistry.
-
Huang, P., Chubb, S., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research. Retrieved from [Link]
- Process for preparing gemcitabine and associated intermediates. (2007). Google Patents.
- De Clercq, P. J., et al. (2014). The synthesis of gemcitabine.
- Process for producing 2'-deoxy-2'-fluorouridine. (2006). Google Patents.
- Preparation method of gemcitabine hydrochloride. (2014). Google Patents.
- A method for synthesizing 2'-deoxy-2', 2'-difluoro-cytidine. (2006). Google Patents.
- Plunkett, W., et al. (1991). Action of 2′,2′-difluorodeoxycytidine on DNA synthesis. Cancer Research.
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine. (2007). Google Patents.
-
Malin, D. R., & Damha, M. J. (1995). Synthesis and restriction enzyme analysis of oligodeoxyribonucleotides containing the anti-cancer drug 2',2'-difluoro-2'-deoxycytidine. Nucleic Acids Research. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate 1-methanesulfonate. (n.d.). Sk Carepharma Private Limited. Retrieved from [Link]
Sources
- 1. 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate | 134790-39-9 [chemicalbook.com]
- 2. 2-Deoxy-2 Supplier,Wholesale 2-Deoxy-2 Manufacturer from Ankleshwar India [skcarepharma.in]
- 3. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Application of Catalytic Hydrogenation in the Synthesis of Gemcitabine Precursors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and oncology.
Abstract: Gemcitabine (dFdC), a cornerstone in the treatment of various solid tumors, is a synthetic nucleoside analog whose efficacy is intrinsically linked to its unique 2',2'-difluorodeoxyribose core.[1][2] The synthesis of this fluorinated sugar moiety is a significant challenge, often involving multi-step pathways where stereochemical control is paramount.[2][3] This application note provides an in-depth technical guide on a critical, yet often overlooked, transformation in gemcitabine synthesis: the catalytic hydrogenation of unsaturated precursors. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, focusing on the partial hydrogenation of an alkyne intermediate, a key strategy to construct the ribose backbone. This guide offers detailed protocols, troubleshooting advice, and a discussion of the critical process parameters that ensure a high-yield, stereoselective, and reproducible synthesis.
The Strategic Role of Hydrogenation in Gemcitabine Synthesis
The synthesis of gemcitabine is not a trivial matter. The primary challenge lies in the construction of the 2-deoxy-2,2-difluororibose sugar. Many synthetic routes approach this by building the carbon backbone first and then introducing the nucleobase. A key strategy involves a Reformatsky-type reaction to create a five-carbon chain with the necessary difluoro group, followed by a series of transformations to form the furanose ring.[3]
Within this synthetic framework, catalytic hydrogenation is employed not merely to saturate a bond, but as a precise tool for functional group transformation. One elegant and widely cited approach involves the creation of an alkynyl precursor.[3] This precursor is then subjected to a partial catalytic hydrogenation to yield a cis-alkene. This step is strategically critical for two reasons:
-
Controlled Introduction of Functionality: The resulting alkene is not the final product. Instead, it serves as a masked aldehyde. Subsequent ozonolysis cleaves the double bond to unmask the required carbonyl functionality, which is essential for the eventual cyclization into the lactol, the direct precursor to the furanose ring.[3]
-
Stereochemical Influence: The hydrogenation occurs on a chiral molecule, and the choice of catalyst and conditions can influence the facial selectivity of hydrogen addition, although the primary stereocenters are often set in earlier steps. Protecting groups on the nearby hydroxyls play a crucial role in directing the steric approach of the substrate to the catalyst surface.[4]
This application note will focus on the practical execution of this key partial hydrogenation step.
Core Principles of the Catalytic Hydrogenation
Success in this hydrogenation hinges on a deep understanding of the interplay between the catalyst, solvent, and reaction conditions.
Catalyst Selection: Precision over Power
For the partial hydrogenation of an alkyne to a cis-alkene, a "poisoned" or deactivated catalyst is required to prevent over-reduction to the corresponding alkane.
-
Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned with lead): This is the classic and most effective choice for this transformation. The lead acetate and quinoline in its formulation selectively poison the most active catalytic sites, which prevents the subsequent hydrogenation of the newly formed alkene.
-
Palladium on Barium Sulfate (Pd/BaSO₄): This is another common choice, often used with quinoline as an additive to modulate activity and prevent over-reduction.
-
Standard Palladium on Carbon (Pd/C): While highly active and excellent for full saturation, standard 5% or 10% Pd/C is generally too reactive for this partial reduction and will lead to significant alkane formation unless the reaction is meticulously monitored and stopped precisely at the right moment, which is challenging to scale.[4]
Causality: The choice of a poisoned catalyst is a deliberate act of reducing catalytic activity to achieve selectivity. The goal is to ensure the desorption of the alkene product from the catalyst surface is kinetically favored over its subsequent re-adsorption and further reduction.
The Reaction Environment: Solvents, Temperature, and Pressure
-
Solvents: Aprotic solvents that can dissolve the substrate without reacting are preferred. Common choices include Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH), or mixtures thereof.[4] The solvent must be thoroughly deoxygenated to prevent catalyst deactivation.
-
Temperature: These reactions are typically run at or slightly above room temperature (20-30 °C).[5] Lower temperatures slow the reaction but can sometimes improve selectivity by reducing the energy available for over-reduction.
-
Hydrogen Pressure: A key parameter for control. For partial hydrogenation, the reaction is typically run under a slight positive pressure of hydrogen gas (e.g., a balloon) or at 1 atmosphere. High pressures favor rapid and complete saturation and should be avoided.[6]
The Influence of Protecting Groups
The gemcitabine precursor undergoing hydrogenation will have its hydroxyl groups protected to prevent side reactions.[7] Common protecting groups include acetonides (from D-glyceraldehyde), benzoates, or silyl ethers.[3][8] These bulky groups are not passive; they create a specific steric environment around the reactive alkyne, influencing how the molecule adsorbs onto the catalyst surface and thus contributing to the overall stereochemical outcome of the synthesis.[4]
Experimental Workflow and Protocols
The following section details a representative workflow for the partial hydrogenation of a protected difluoro-pentynyl alcohol intermediate, a key precursor in several gemcitabine syntheses.[3]
Diagram: Experimental Workflow
Caption: Overall workflow for the catalytic hydrogenation of a gemcitabine precursor.
Protocol: Partial Hydrogenation of a Protected Difluoro-Pentynyl Alcohol
This protocol is representative and should be adapted based on the specific substrate and scale.
Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. All glassware must be properly secured.
Materials and Reagents:
-
Protected difluoro-pentynyl alcohol precursor (e.g., anti-isomer of the addition product of a Reformatsky reaction)[3]
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Ethyl Acetate (EtOAc), HPLC grade, deoxygenated
-
Hydrogen (H₂) gas cylinder with regulator or balloon
-
Celite® 545
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, septa, needles)
-
Magnetic stirrer and stir bar
Procedure:
-
System Preparation:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser (with a gas outlet to a bubbler), and two septa.
-
Thoroughly dry the glassware in an oven and allow it to cool under a stream of N₂ or Ar.
-
Deoxygenate the required volume of EtOAc by bubbling N₂ or Ar through it for at least 30 minutes.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add Lindlar's catalyst (approx. 0.1 eq by weight relative to the substrate) to the reaction flask.
-
Add the deoxygenated EtOAc via cannula to the flask to create a slurry.
-
In a separate flask, dissolve the protected difluoro-pentynyl alcohol precursor (1.0 eq) in deoxygenated EtOAc.
-
Transfer the substrate solution to the reaction flask via cannula.
-
-
Hydrogenation:
-
Purge the reaction system to remove the inert gas. First, apply a gentle vacuum for 1-2 minutes, then backfill with H₂ gas. Repeat this purge cycle three times.
-
Maintain a slight positive pressure of H₂ (e.g., using a balloon attached to a three-way stopcock) or set the regulator to 1 atm.
-
Stir the reaction mixture vigorously. Efficient mixing is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas.[5]
-
The reaction is typically run at room temperature (20-25 °C).
-
-
Reaction Monitoring (Self-Validation):
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), looking for the disappearance of the starting material spot.
-
Alternatively, monitor by taking small aliquots (via syringe), filtering through a small plug of Celite®, and analyzing by HPLC or ¹H NMR.
-
Monitor until the starting material is consumed. Avoid extended reaction times to minimize the risk of over-reduction. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with N₂ or Ar to remove all hydrogen gas.
-
Prepare a small pad of Celite® in a Büchner or fritted glass funnel. Wet the pad with EtOAc.
-
Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after use.
-
Wash the flask and the filter cake with additional EtOAc to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporation).
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure cis-alkene product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the alkyne proton signal and the appearance of vinyl proton signals in the NMR spectrum are key indicators of success.
-
Data Presentation and Interpretation
Diagram: Chemical Transformation
Caption: Simplified schematic of the partial hydrogenation reaction.
Table: Representative Hydrogenation Parameters
The following table summarizes typical conditions and expected outcomes for hydrogenations in nucleoside chemistry, which are analogous to the gemcitabine precursor synthesis.
| Parameter | Condition | Rationale / Expected Outcome | Source(s) |
| Catalyst | Lindlar's Catalyst or 10% Pd/C | Lindlar's for partial reduction (alkyne to alkene). Pd/C for full saturation or reduction of other groups like azides. | [3][4] |
| Catalyst Loading | 10-100% w/w | Higher loading increases reaction rate but also cost and potential for side reactions. 100% w/w is common for difficult reductions. | [4] |
| Solvent | MeOH, EtOAc, or 1:1 mixture | Good solubility for substrate and intermediates. MeOH can act as a proton source in some hydrogenolysis reactions. | [4] |
| Pressure | 1 atm (balloon) to 50 psi | Low pressure (1 atm) is sufficient for most partial hydrogenations. Higher pressures are used for more difficult reductions. | [6] |
| Temperature | 20 - 40 °C | Reactions are typically exothermic. Room temperature is a safe starting point to control selectivity. | [5] |
| Reaction Time | 2 - 72 hours | Highly dependent on substrate, catalyst loading, and pressure. Must be determined empirically via monitoring. | [4] |
| Typical Yield | 65 - 95% | Yields are generally high if over-reduction and side reactions are minimized through careful monitoring. | [3][4] |
Troubleshooting
-
Incomplete Reaction:
-
Cause: Inactive catalyst (poisoned by sulfur, oxygen, or other impurities), poor mixing, or insufficient hydrogen.
-
Solution: Ensure solvents are pure and deoxygenated. Use fresh, high-quality catalyst. Increase stirring speed. Check for leaks in the hydrogen delivery system.
-
-
Over-reduction (Alkene to Alkane):
-
Cause: Catalyst is too active, reaction time is too long, or H₂ pressure is too high.
-
Solution: Use a more selective catalyst (Lindlar's). Stop the reaction as soon as TLC/HPLC shows consumption of starting material. Use 1 atm of H₂ pressure.
-
-
Low Yield after Work-up:
-
Cause: Product adsorbed onto the catalyst or Celite®.
-
Solution: Wash the filter cake thoroughly with several portions of fresh solvent (EtOAc or a more polar solvent like MeOH if solubility is an issue).
-
Conclusion
Catalytic hydrogenation is a powerful and precise tool in the synthetic chemist's arsenal for the production of gemcitabine. By understanding the underlying principles of catalyst selection and reaction control, researchers can effectively transform unsaturated precursors into key intermediates with high yield and selectivity. The protocol described herein for the partial hydrogenation of an alkynyl precursor serves as a robust template for the reliable construction of the critical 2',2'-difluororibose core, paving the way for the efficient and scalable synthesis of this life-saving therapeutic agent.
References
-
Gemcitabine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Concurrent Hydrogenation of Three Functional Groups Enables Synthesis of C3´-Homologated Nucleoside Amino Acids. (2017). PMC. Retrieved from [Link]
-
Stereoselective synthesis of uridine-derived nucleosyl amino acids. (2011). PubMed. Retrieved from [Link]
-
Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59–73. Retrieved from [Link]
- Preparation of gemcitabine and intermediates thereof. (2010). Google Patents.
-
The synthesis of gemcitabine. (2014). PubMed. Retrieved from [Link]
-
Catalyst‐mediated gemcitabine prodrug activation. (n.d.). ResearchGate. Retrieved from [Link]
-
New Synthesis of 2′,4′-Functionalized Nucleotides via Stereospecific Hydrogenation and Azidation Reactions. (2025). ResearchGate. Retrieved from [Link]
- Process for the preparation of gemcitabine hydrochloride. (n.d.). Google Patents.
-
Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties. (2018). PMC. Retrieved from [Link]
-
A New Gemcitabine Prodrug for Treating Cancer. (n.d.). PMC. Retrieved from [Link]
-
A Linear Synthesis of Gemcitabine. (2025). ResearchGate. Retrieved from [Link]
-
Catalytic hydrogenation of sugars. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of nucleosides. (n.d.). Wikipedia. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- Method of obtaining and purification gemcitabine hydrochloride. (n.d.). Google Patents.
-
Catalytic hydrogenation (of fats). (2024). candcs. Retrieved from [Link]
-
Synthesis of Nucleosides. (n.d.). Organic Reactions. Retrieved from [Link]
-
Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024). H.E.L Group. Retrieved from [Link]
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved from [Link]
-
3.6. HYDROGENATION Unsaturated alkenes can be converted into saturated alkanes by the addition of hydrogen atoms across the doub. (n.d.). Wikimedia. Retrieved from [Link]
-
HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Synthesis of intermediates for gemcitabine. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for the preparation of gemcitabine chlorohydrate. (2009). European Patent Office. Retrieved from [Link]
-
Hydrogen exchange in nucleosides and nucleotides. Measurement of hydrogen exchange by stopped-flow and ultraviolet difference spectroscopy. (1975). PubMed. Retrieved from [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI. Retrieved from [Link]
-
Hydrogenation in Practice. (2022). AOCS. Retrieved from [Link]
- An improved process for preparation of gemcitabine hydrochloride. (2007). Google Patents.
-
Method for the analysis of oxidized nucleosides by gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Metal Complexation for the Rational Design of Gemcitabine Formulations in Cancer Therapy. (n.d.). ACS Publications. Retrieved from [Link]
-
Improving HPLC-MS/MS Analysis of Nucleobases and Nucleosides by Pre-Column Derivatization with Chloroacetaldehyde. (2023). SSRN. Retrieved from [Link]
Sources
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Concurrent Hydrogenation of Three Functional Groups Enables Synthesis of C3´-Homologated Nucleoside Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. mt.com [mt.com]
- 7. jocpr.com [jocpr.com]
- 8. WO2010049947A2 - Preparation of gemcitabine and intermediates thereof - Google Patents [patents.google.com]
Advanced Handling and Storage Protocols for Moisture-Sensitive Nucleoside Phosphoramidites
Introduction: The Cost of Moisture in Oligonucleotide Synthesis
In the development of oligonucleotide therapeutics (ASOs, siRNAs, CRISPR guides), the purity and reactivity of nucleoside phosphoramidites are the rate-limiting factors for success. Unlike standard organic reagents, phosphoramidites contain a trivalent phosphorus P(III) center that is thermodynamically unstable in the presence of moisture or oxygen.
A coupling efficiency drop from 99.5% to 98.0% might seem trivial, but in the synthesis of a 100-mer, this reduces the theoretical yield of the full-length product from 60.5% to just 13.2% . The primary culprit for this efficiency loss is moisture-induced hydrolysis of the phosphoramidite intermediate.[1]
This guide provides a rigorous, self-validating framework for handling these reagents, moving beyond "best practices" to mechanistically grounded protocols .
Mechanistic Insight: The P(III) Vulnerability
To handle these intermediates effectively, one must understand why they degrade. The phosphoramidite moiety includes a diisopropylamino group (leaving group) and a 2-cyanoethyl group protecting the phosphorus.[2]
Degradation Pathways[1][3]
-
Hydrolysis (Moisture): Water attacks the P(III) center, displacing the diisopropylamine. This forms an H-phosphonate monoester, which is inert to the tetrazole activator used in synthesis. It acts as a chain terminator.[1]
-
Oxidation (Air): Atmospheric oxygen oxidizes P(III) to P(V) (phosphate triesters). These are also non-reactive during the coupling step.
-
Autocatalysis (dG): 2'-Deoxyguanosine (dG) phosphoramidites are uniquely unstable. The N2-isobutyryl protecting group can facilitate autocatalytic cleavage, especially in solution.
Visualization: Degradation Logic
The following diagram illustrates the kinetic competition between the desired coupling pathway and the moisture-induced failure modes.
Caption: Kinetic competition between productive activation and moisture-induced hydrolysis.[1] Note that hydrolysis is often faster than oxidative degradation.
Protocol A: Receipt and Storage (The Cold Chain)
Objective: Maintain the "kinetic trap" of low temperature to prevent degradation of the solid foam/powder.
Temperature Specifications
-
Standard Storage: -20°C (± 5°C).
-
Long-term Archival (>6 months): -80°C is acceptable but unnecessary for standard amidites; critical for some modified RNA amidites.
-
Container: Amber glass vials with PTFE-lined septum caps. Amber glass prevents UV-induced cleavage of light-sensitive protecting groups (e.g., certain fluorophores).
The Equilibration Rule (Critical)
Never open a cold phosphoramidite vial. When a -20°C vial is exposed to room temperature air (approx. 50% relative humidity), moisture instantly condenses on the cold glass and reagent surface.
Protocol:
-
Remove vial from freezer.
-
Place in a desiccator containing active desiccant (e.g., Drierite or silica gel).[3]
-
Allow to warm to room temperature (RT) for minimum 4 hours (small vials) or overnight (large bottles).
-
Verification: Wipe the exterior. If condensation is visible or the glass feels cold, return to the desiccator.
Protocol B: Solubilization and Handling (The Inert Barrier)
Objective: Dissolve the solid reagent in anhydrous solvent without breaking the inert atmosphere chain.
Solvent Requirements
Use Anhydrous Acetonitrile (ACN) exclusively.
-
Specification: Water content < 30 ppm (optimally < 10 ppm).
-
Source: Commercial "DNA Synthesis Grade" or fresh solvent from a solvent purification system (SPS).
-
Storage: Store ACN over 3Å molecular sieves (activated) if the bottle has been opened for >2 days.
The "Septum-to-Septum" Transfer Technique
This method avoids exposing the reagent to open air.[4]
Equipment:
-
Argon or Nitrogen line with a bleed needle.
-
Oven-dried glass syringe and needle.[5]
-
Phosphoramidite vial (equilibrated to RT).
-
Anhydrous ACN bottle (septum sealed).
Workflow:
-
Venting: Insert a small gauge needle connected to the inert gas line into the phosphoramidite vial septum to create a positive pressure blanket.
-
Solvent Draw: Flush the syringe with inert gas 3 times. Draw the required volume of ACN from the solvent bottle.
-
Injection: Inject ACN directly through the septum of the phosphoramidite vial.
-
Dissolution: With the inert gas line still attached (to equalize pressure), swirl gently. Do not vortex vigorously if the solution wets the septum, as this can leach plasticizers.
-
Removal: Remove the gas line. The vial is now ready for the synthesizer.
Visualization: Solubilization Workflow
Caption: The "Septum-to-Septum" workflow ensures the reagent is never exposed to atmospheric moisture during solubilization.
Protocol C: In-Process Stability & Quality Control
Objective: Verify reagent integrity before committing to expensive synthesis runs.
Solution Stability Limits
Once dissolved in acetonitrile, the clock starts ticking. Stability varies by nucleoside.[1][6]
| Nucleoside | Stability in Solution (RT) | Risk Factor |
| dA, dC, T | 10 - 14 Days | Low |
| dG (dmf/ibu) | 2 - 3 Days | High (Autocatalytic) |
| RNA Amidites | < 24 Hours | Very High |
| Modified Amidites | Varies (Assume <24h) | High |
Note: If a dG solution has been on the synthesizer for >3 days, discard and prepare fresh. Do not "top up" old bottles.
Analytical QC: 31P NMR Spectroscopy
The gold standard for assessing phosphoramidite quality is Phosphorus-31 NMR.
Methodology:
-
Solvent: CD3CN (Anhydrous) or C6D6.
-
Standard: Use an external standard (e.g., triphenylphosphate) if quantification is needed, though relative purity is usually sufficient.
-
Scan Parameters: Proton-decoupled, >64 scans.
Interpretation Guide:
-
140 – 155 ppm: Active P(III) Phosphoramidite . (Appears as two peaks due to diastereomers).[1][2][7][8]
-
0 – 10 ppm: H-Phosphonate .[1] (Hydrolysis product. Sign of moisture contamination).[3]
-
-10 – -30 ppm: Phosphate . (Oxidation product. Sign of air exposure).[9]
Self-Validating Check: If the integral of the impurity peaks (0-10 ppm + -10 to -30 ppm) exceeds 2-3% of the total phosphorus integral, the reagent is compromised. Do not use.
Troubleshooting Summary
| Observation | Root Cause | Corrective Action |
| Precipitate in solution | Moisture ingress causing hydrolysis products (insoluble). | Discard solution. Check ACN water content. Replace septum. |
| Low Coupling Efficiency (<98%) | Wet ACN or degraded amidite. | Perform 31P NMR. If amidite is good, replace ACN and molecular sieves on synth. |
| "n-1" Deletion Mutants | Incomplete coupling due to low amidite concentration (hydrolysis). | Use fresh dG. Increase coupling time. |
| +16 Da Mass Shift | Oxidation of P(III) to P(V) before coupling. | Check inert gas supply for leaks (O2 ingress). |
References
-
Glen Research. Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Report 19.13. [Link]
-
Krotz, A. H., et al. (2004).[6] Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[6] [Link]
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. Application Note. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usp.org [usp.org]
- 3. reddit.com [reddit.com]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. empbiotech.com [empbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
Welcome to the technical support center for the synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, a critical intermediate in the production of Gemcitabine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is grounded in mechanistic understanding and field-proven insights to ensure scientific integrity and experimental success.
Introduction to the Synthesis
The synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is a pivotal step in the overall production of the anticancer drug Gemcitabine.[1] The core of this synthesis involves the N-glycosylation of a protected 2-deoxy-2,2-difluororibose sugar with a cytosine base. The primary challenge in this process is controlling the stereochemistry at the anomeric center (C1') to selectively form the therapeutically active β-anomer over the inactive α-anomer.[1][2] This guide will delve into the intricacies of this reaction, offering detailed protocols and troubleshooting advice to maximize the yield of the desired β-isomer.
Mechanistic Insights: The Vorbrüggen Glycosylation
The key transformation in this synthesis is a Vorbrüggen glycosylation.[3] This reaction involves the coupling of a silylated nucleobase with a sugar derivative bearing a suitable leaving group at the anomeric position, catalyzed by a Lewis acid.
Key Steps in the Mechanism:
-
Silylation of Cytosine: Cytosine is first treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility in organic solvents and enhance the nucleophilicity of the N1 position.[4][5]
-
Activation of the Sugar: The protected 2-deoxy-2,2-difluororibose derivative, typically with a methanesulfonate (mesylate) leaving group at the C1' position, is activated by a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]
-
Nucleophilic Attack: The silylated cytosine then attacks the activated sugar. This step is crucial for determining the anomeric selectivity. The reaction can proceed through a spectrum of mechanisms, from a pure S_N_2 pathway, which would lead to inversion of stereochemistry at the anomeric center, to an S_N_1 pathway involving a transient oxocarbenium ion intermediate. The strong electron-withdrawing effect of the two fluorine atoms at the C2' position influences the stability of this intermediate and thus the mechanistic pathway.[2] The formation of a mixture of anomers suggests that both S_N_1 and S_N_2 pathways may be operative.[2]
Caption: General workflow of the Vorbrüggen glycosylation for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Silylation of Cytosine: If cytosine is not fully silylated, its nucleophilicity is reduced, leading to poor conversion.
-
Suboptimal Reaction Temperature: The glycosylation reaction is temperature-sensitive.
-
Solution: While some procedures suggest temperatures up to 120°C[4], it's crucial to find the optimal temperature for your specific setup. Lower temperatures may favor the desired β-anomer but could lead to longer reaction times and incomplete conversion. Conversely, higher temperatures might accelerate the reaction but could lead to decomposition or a less favorable anomeric ratio.
-
-
Moisture in the Reaction: The Lewis acid catalyst (TMSOTf) and silylated intermediates are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.
-
Solution: Minimize transfers between flasks. When rinsing glassware, use the solvent intended for the next step. During workup, ensure complete extraction of the product from the aqueous layer. For purification by recrystallization, carefully select the solvent system and optimize the cooling rate to maximize crystal formation and minimize loss to the mother liquor.
-
Q2: The ratio of my desired β-anomer to the α-anomer is poor. How can I improve the stereoselectivity?
A2: Achieving a high β:α ratio is the primary challenge in this synthesis. The anomeric outcome is influenced by a delicate balance of factors:
-
Choice of Leaving Group on the Sugar: While methanesulfonate is commonly used, other leaving groups can influence the stereoselectivity.
-
Lewis Acid Catalyst: The type and amount of Lewis acid can affect the S_N_1/S_N_2 character of the reaction. TMSOTf is a strong Lewis acid that can promote the formation of the oxocarbenium ion, potentially leading to a mixture of anomers.
-
Reaction Temperature and Time: As a general trend in similar glycosylations, lower temperatures often favor the S_N_2 pathway, which can lead to higher stereoselectivity.
-
Solution: Experiment with a temperature range to find the optimal balance between reaction rate and selectivity. Monitoring the reaction over time by TLC or HPLC can help determine the point at which the desired product is maximized before potential anomerization or degradation occurs.
-
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the stereoselectivity. Anisole is a commonly used solvent in this reaction.[4]
| Parameter | Effect on β:α Ratio | Rationale |
| Temperature | Lower temperatures may favor the β-anomer. | Favors S_N_2-like pathway with inversion of configuration. |
| Catalyst Conc. | Higher concentrations may decrease selectivity. | Promotes S_N_1 character through oxocarbenium ion formation. |
| Reaction Time | Prolonged time may lead to anomerization. | The initially formed kinetic product may equilibrate to a thermodynamic mixture. |
Q3: I am observing unexpected spots on my TLC plate. What are the potential side products and impurities?
A3: Several side reactions can occur, leading to a complex product mixture:
-
N3-Glycosylated Isomer: Cytosine has two potential nucleophilic nitrogen atoms (N1 and N3). While N1 glycosylation is desired, reaction at N3 can also occur, leading to a regioisomeric byproduct.
-
O-Glycosylated Byproducts: Although less common with silylated cytosine, reaction at the exocyclic oxygen is a theoretical possibility.
-
Degradation of the Sugar Moiety: The fluorinated sugar can be unstable, especially under harsh acidic or basic conditions.
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted silylated cytosine and the sugar derivative.
Analytical Workflow for Impurity Profiling:
Caption: A typical analytical workflow for monitoring reaction progress and characterizing impurities.
Q4: I am having difficulty separating the α and β anomers. What purification strategies do you recommend?
A4: The separation of the anomers is often challenging due to their similar physical properties.
-
Fractional Crystallization: This is the most common and scalable method for separating the anomers. The β-anomer is often less soluble than the α-anomer in specific solvent systems and can be selectively precipitated.
-
Recommended Solvents: A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexane, heptane) is typically used. The optimal ratio and cooling profile need to be determined empirically. One reported method involves dilution with ethyl acetate after the reaction, followed by washing and crystallization.[4]
-
-
Column Chromatography: For laboratory-scale purifications, silica gel chromatography can be effective.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The separation can be monitored by TLC.
-
Detailed Experimental Protocol
This protocol is a synthesis of information from various sources and should be adapted and optimized for your specific laboratory conditions.[4]
Part 1: Silylation of Cytosine
-
To a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add cytosine (24.4 g, 0.22 mol), hexamethyldisilazane (HMDS, 46.2 mL, 0.22 mol), and ammonium sulfate (0.03 g).
-
Heat the mixture to reflux under a nitrogen atmosphere. The mixture should become a clear solution.
-
Continue to reflux for an additional 30 minutes to ensure complete silylation.
-
Cool the reaction mixture to below 80°C and distill off the excess HMDS under reduced pressure.
-
To the resulting solid, add anisole (400 mL) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 48.9 g, 0.22 mol). Heat and stir until the solid is completely dissolved.
Part 2: Glycosylation Reaction
-
To the solution from Part 1, add a solution of α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate (90.0 g, 0.20 mol) in anisole (200 mL).
-
Heat the reaction mixture to 120°C and maintain for 3 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
Part 3: Workup and Purification
-
Dilute the reaction mixture with ethyl acetate (500 mL) and stir.
-
Slowly add 4M hydrochloric acid (300 mL) dropwise.
-
Warm the mixture to 70°C and maintain for 2 hours to hydrolyze the silyl groups.
-
Filter the hot mixture to collect the precipitated solid.
-
Wash the filter cake with hot water (70°C).
-
Suspend the filter cake in water (300 mL) and adjust the pH to 7 with a 5% sodium bicarbonate solution.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate. A typical yield is around 85.5%.[4]
Analytical Methods for Quality Control
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the anomeric ratio and assessing the purity of the final product. A C18 column with a mobile phase of acetonitrile and water or a buffer is a common choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The chemical shift and coupling constants of the anomeric proton (H1') are characteristic for the α and β anomers. ¹⁹F NMR is also a powerful tool for characterizing difluorinated compounds.
This technical support guide provides a comprehensive overview of the synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, focusing on practical troubleshooting and yield improvement. By understanding the underlying reaction mechanisms and paying close attention to critical process parameters, researchers can enhance the efficiency and success of this challenging but crucial synthesis.
References
-
Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59-73. Available at: [Link]
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2004). Synthesis of Nucleosides. Organic Reactions.
- Brown, K., et al. (2015). A Linear Synthesis of Gemcitabine.
- Aguilar, J. A., et al. (2022). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Journal of Organic Chemistry, 87(20), 13697-13708.
- A method for synthesizing 2'-deoxy-2', 2'-difluoro-cytidine. (2007). Google Patents. (CN1724553A).
-
Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]
-
Linclau, B., et al. (2014). The synthesis of gemcitabine. PubMed. Available at: [Link]
- Pascal, R. (2018). Integrated Synthesis of Nucleotide and Nucleosides Directed by Amino Acids. ChemRxiv.
- Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine. (2012). Google Patents. (CN101010329B).
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2004). Synthesis of Nucleosides. Organic Reactions.
-
Synthesis of nucleosides. Wikipedia. Available at: [Link]
-
Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. (2003). PubMed. Available at: [Link]
-
Mechanochemical synthesis of nucleosides. (2015). Royal Society of Chemistry. Available at:
-
Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. (1996). PubMed. Available at: [Link]
Sources
- 1. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing hydrolysis by-products during debenzoylation reactions
Department: Oligonucleotide Synthesis & Process Chemistry Subject: Minimizing Hydrolytic Degradation During Deprotection Document ID: TS-OPT-2024-DBZ
Introduction: The De-Protection Paradox
Welcome to the Technical Support Center. You are likely here because you are seeing low yields , unexpected mass peaks (+1 Da or -1 Da) , or chain scission in your oligonucleotide synthesis.
The core challenge of debenzoylation is a kinetic competition. You are using a nucleophile (hydroxide or amine) to attack the exocyclic amide carbonyl (the protecting group). However, that same nucleophile—especially in the presence of water and heat—can attack the nucleobase itself (leading to mutation) or the phosphodiester backbone (leading to cleavage).
This guide provides the mechanistic insights and protocols necessary to tip that competition in favor of pure, full-length product.
Module 1: The Chemistry of the Problem
To solve the issue, you must visualize the invisible war occurring in your reaction vessel.
The Mechanism of Failure
Standard deprotection uses aqueous Ammonium Hydroxide (
-
Cytosine Deamination (C
U): Water attacks the C4 position of the Cytosine ring.[1][2] The intermediate collapses, releasing ammonia and leaving behind a carbonyl oxygen. Result: Your Cytosine becomes Uracil.[2][3] This is a transition mutation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> in DNA terms) that ruins biological activity. -
Depurination/Cleavage: While depurination is primarily acid-catalyzed (during the DMT removal step), exposure to hot basic conditions cleaves the backbone at any apurinic sites formed earlier.
Visualization: Competitive Pathways
The following diagram illustrates the competition between the Desired Path (Amide Hydrolysis) and the Undesired Path (Nucleobase Hydrolysis/Deamination).
Figure 1: Kinetic competition during deprotection. Path A is the goal. Path B occurs due to water/heat. Path C occurs if incompatible reagents (Bz-dC + AMA) are mixed.
Module 2: Troubleshooting Guide
Use this matrix to diagnose your specific issue based on Mass Spec (ESI-MS) or HPLC data.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Mass +1 Da (approx) | Cytosine Deamination | Hydrolysis of C4 amine to carbonyl ( | 1. Lower Temp ( |
| Mass +14 Da | Transamination | Methylamine (from AMA) displaces the benzoyl group but also attacks the base, replacing the exocyclic amine with a methylamine. | CRITICAL: Never use Bz-dC with AMA. You must use Acetyl-dC monomers if using AMA (Methylamine) reagents. |
| Mass -18 Da | Incomplete Deprotection | The benzoyl group is still attached (usually on Guanine or Adenine) but has dehydrated, or simply failed to cleave. | Increase time or temperature, but this risks hydrolysis. Better: Switch to "Fast Deprotection" monomers (e.g., dmf-dG, Pac-dA). |
| Chain Scission (RNA) | 2'-OH Attack | Base-catalyzed hydrolysis of the RNA backbone via 2'-3' cyclic phosphate formation. | 1. Ensure strictly anhydrous conditions (Ethanolic Ammonia).2. Use EMM (Ethanolic Methylamine) for faster results without water. |
Module 3: Optimized Protocols
Do not rely on "standard" overnight protocols if you are seeing hydrolysis. Choose the protocol that matches your risk profile.
Protocol A: The "Ultra-Fast" Method (AMA)
Best for: High-throughput DNA synthesis, reducing thermal exposure. Prerequisite: You MUST synthesize the oligo using Ac-dC (Acetyl-Cytosine) instead of Bz-dC.
-
Reagent Prep: Mix Ammonium Hydroxide (30%) and Aqueous Methylamine (40%) in a 1:1 ratio (v/v). This is "AMA".
-
Cleavage: Add 1.0 mL AMA to the synthesis column. Let stand for 5 mins at Room Temp (RT) to cleave from support.
-
Deprotection: Transfer solution to a screw-cap vial. Heat at 65°C for 10 minutes .
-
Work-up: Cool to RT. Evaporate (SpeedVac).
-
Why this works: Methylamine is a stronger nucleophile than ammonia. It attacks the benzoyl carbonyl faster than water can attack the cytosine ring, kinetically favoring deprotection over hydrolysis.
-
Protocol B: The "Anhydrous" Method (Ethanolic Ammonia)
Best for: RNA synthesis or fragile modifications sensitive to water.
-
Reagent Prep: Saturated solution of Ammonia in Ethanol (or Methanol). Do not use water.
-
Execution: Incubate column/vial at 55°C for 16-24 hours .
-
Work-up: Evaporate.
-
Why this works: By removing water from the solvent system, you eliminate the nucleophile required for Cytosine deamination and reduce the rate of RNA backbone degradation.
-
Protocol C: The "UltraMild" System
Best for: Mutagenesis studies, sensitive dyes (Cy5, TAMRA), or when "Zero Defects" are required. Prerequisite: Requires specific phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).
-
Reagent: 0.05 M Potassium Carbonate (
) in Methanol. -
Execution: Let stand at Room Temperature for 4 hours .
-
Work-up: Neutralize with Acetate buffer before evaporation if necessary.
-
Why this works: Phenoxyacetyl (Pac) groups are extremely labile. They leave so easily that aggressive nucleophiles and heat are unnecessary, rendering hydrolysis kinetically impossible.
-
Module 4: Frequently Asked Questions (FAQs)
Q: I used Bz-dC with AMA and see a +14 Da impurity. Can I purify it away? A: Extremely difficult. The N-methyl-Cytosine impurity has very similar hydrophobicity and charge to the natural Cytosine. It often co-elutes on HPLC. The only reliable fix is prevention: switch to Ac-dC monomers immediately.
Q: Why does my RNA degrade even with Ethanolic Ammonia? A: Check your ethanol source. It must be anhydrous . Standard ethanol forms an azeotrope with water (95% EtOH / 5% Water). That 5% water content is sufficient to cause strand scission at 55°C over 16 hours. Use molecular sieves to dry your solvent or purchase anhydrous grade.
Q: Can I use Sodium Hydroxide (NaOH) to speed up debenzoylation? A: No. NaOH is a strong base but a poor nucleophile compared to Ammonia/Methylamine for amide cleavage. It will promote hydrolysis of the backbone (especially RNA) and deamination much faster than it will remove the benzoyl group.
References
-
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Link
-
Reddy, M.P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[4][5][6] Tetrahedron Letters, 35(25), 4311-4314. (Foundational paper on AMA chemistry).
-
Integrated DNA Technologies (IDT). Chemical Synthesis of Oligonucleotides.Link
- Beaucage, S.L., & Iyer, R.P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. (Authoritative review on deprotection mechanisms).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
Removing benzoic acid impurities from gemcitabine synthesis
The following guide is structured as a Tier 3 Technical Support resource, designed for process chemists and purification scientists. It prioritizes mechanistic understanding and self-validating protocols over rote instruction.
Topic: Elimination of Benzoic Acid & Benzoyl Byproducts Ticket Type: Advanced Process Troubleshooting Applicable Synthesis Route: 3',5'-di-O-benzoyl-2',2'-difluorocytidine Deprotection
Core Logic & Solubility Mechanics
Before troubleshooting, you must understand the "Phase-Switch" mechanism required to separate Gemcitabine from its protecting group byproducts.
The Chemical Conflict: The deprotection of the 3',5'-dibenzoyl intermediate yields Gemcitabine (polar, water-soluble) and Benzoic Acid (non-polar when protonated, organic-soluble).
-
Challenge: Both Gemcitabine (pKa
4.3) and Benzoic Acid (pKa 4.2) have overlapping ionization profiles. Simple acid/base extraction often fails because they protonate/deprotonate in the same pH window. -
The Solution: Exploiting the Ionic Lattice Differential . Gemcitabine HCl forms a rigid ionic lattice insoluble in ketones (Acetone), while Benzoic Acid remains highly soluble in ketones regardless of its protonation state in organic media.
Solubility Decision Matrix
| Solvent System | Gemcitabine HCl | Benzoic Acid | Result |
| Water (pH < 2) | High Solubility (>50 mg/mL) | Low Solubility (Precipitates) | Risk of Co-precipitation |
| Water (pH > 8) | Soluble (Free Base) | Soluble (Benzoate salt) | No Separation |
| Acetone / EtOAc | Insoluble | High Solubility | Ideal Separation Window |
| DCM / Chloroform | Insoluble | High Solubility | Good for washing crude solids |
Troubleshooting Guides (Q&A)
Category A: Post-Deprotection Workup (The "Crude" Stage)
Q: I used ammonia/methanol for deprotection, but after evaporation, I have a sticky oil that won't crystallize. What is happening? A: You likely have a eutectic mixture of Gemcitabine Free Base and Benzamide (the byproduct of ammonia deprotection) or residual Benzoic Acid esters.
-
Diagnostic: Run TLC (MeOH:DCM 1:9). If you see a large non-polar spot (
), your byproduct load is too high. -
Immediate Fix (The "Slurry Wash"):
-
Evaporate the reaction mixture to a hard residue (remove all methanol).
-
Triturate the residue with Isopropyl Acetate (IPAc) or Dichloromethane (DCM) .
-
Stir vigorously for 30 minutes.
-
Why this works: Gemcitabine free base is insoluble in IPAc/DCM. Benzoic acid and Benzamide will dissolve into the organic layer.
-
Filter the solid.[1][2] It should now be a free-flowing powder ready for HCl salt formation.
-
Q: During the HCl salt formation, a white solid crashed out immediately, but HPLC shows 15% benzoic acid. Why? A: You likely added HCl to a concentrated aqueous solution. In water, at pH < 3, Benzoate converts to Benzoic Acid, which is poorly soluble in water and co-precipitates with your product.
-
Correction: Do not generate the salt in pure water. Use the "Antisolvent Precipitation" method (See Protocol B below). You must keep the Benzoic Acid dissolved in an organic carrier (like Acetone) while the Gemcitabine HCl crystallizes out.
Category B: Crystallization & Polishing
Q: I am recrystallizing from Water/Acetone, but the impurity persists. Am I using the wrong ratio? A: The critical parameter is not just the ratio, but the Temperature-Addition Sequence .
-
Common Error: Adding acetone to a cold aqueous solution. This causes rapid, non-selective precipitation (occlusion).
-
Correct Protocol:
-
Dissolve Gemcitabine HCl in Water at 60°C .
-
Add Acetone slowly at 55-60°C .
-
Why: At this temperature, Benzoic acid is hyper-soluble in the acetone/water mix. Gemcitabine HCl is near saturation.
-
Cool slowly to 10°C. The slow cooling allows the Gemcitabine HCl lattice to exclude the Benzoic acid impurity.
-
Visual Workflows (Graphviz)
Diagram 1: The "Phase-Switch" Purification Logic
This diagram illustrates the decision pathway for removing benzoic acid based on the state of the mixture.
Caption: Workflow for separating hydrophobic impurities (Benzoic Acid) from hydrophilic product (Gemcitabine) using solubility switching.
Standard Operating Protocols (SOPs)
Protocol A: High-Purity Recrystallization (The "Lilly" Method Variant)
Reference Basis: Adapted from US8193354B2 and process chemistry best practices.
Objective: Remove residual Benzoic Acid (<0.1%) and Alpha-anomer from Crude Gemcitabine HCl.
Reagents:
-
Crude Gemcitabine HCl (100 g)
-
Deionized Water (500 mL)
-
Acetone (HPLC Grade, 2.5 L) or Monoglyme
Step-by-Step:
-
Dissolution: Charge Crude Gemcitabine HCl and Water (1:5 w/v ratio) into a reactor.
-
Heating: Heat the mixture to 60–65°C . Ensure complete dissolution. If hazy, filter hot through a 0.45µm pad to remove insoluble particulates.
-
Antisolvent Addition (Critical):
-
Maintain temperature at 60°C .
-
Slowly charge Acetone (1:25 ratio relative to input solid) over 30 minutes.
-
Note: The solution may turn cloudy. This is the "cloud point."
-
-
Crystal Growth: Stir at 60°C for 1 hour. This "digestion" phase allows Benzoic acid to diffuse out of the crystal lattice and into the acetone-rich mother liquor.
-
Cooling: Linearly cool the reactor to 10°C over 2 hours.
-
Isolation: Filter the white crystalline solid.
-
Displacement Wash: Wash the cake with pure Acetone (2 x 200 mL). This displaces the mother liquor (containing the Benzoic Acid) from the crystal surface.
-
Warning: Do not wash with water; it will dissolve your product.
-
-
Drying: Dry under vacuum at 45°C.
Protocol B: Analytical Detection (HPLC)
Objective: Confirm removal of Benzoic Acid.
-
Column: C18 (250 x 4.6 mm, 5µm)[3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Methanol
-
Gradient:
-
0-10 min: 100% A (Elutes Gemcitabine early, ~3-4 min)
-
10-25 min: Ramp to 80% B (Elutes Benzoic Acid late, ~15-18 min)
-
-
Detection: UV at 230 nm (Benzoic acid has strong absorbance here).
References
-
Process for preparation of Gemcitabine hydrochloride . US Patent 8,193,354 B2. (2012). Eli Lilly & Co / Hetero Drugs.
-
Process for the preparation of gemcitabine hydrochloride . US Patent 8,299,239 B2. (2012). Dipharma Francis S.r.l.
-
Gemcitabine HCl Solubility Profile . FDA Review for NDA 209604. (2017).
-
Solubility of gemcitabine in supercritical carbon dioxide . Journal of Chemical Health Risks. (2025).
-
Gemcitabine Impurity Standards . LGC Standards / TRC. [4]
Sources
Technical Support Center: Solving Solubility Issues of Gemcitabine Dibenzoate in Ethanol
Welcome to the technical support center for gemcitabine dibenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of gemcitabine dibenzoate, a lipophilic prodrug of gemcitabine, in ethanol-based solvent systems. As a more hydrophobic derivative of the parent drug, gemcitabine dibenzoate presents unique formulation challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prepare stable and effective solutions for your preclinical research.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the solubilization of gemcitabine dibenzoate in ethanol.
Question 1: My gemcitabine dibenzoate is not dissolving, or is only partially dissolving, in absolute ethanol at room temperature. What are the initial steps I should take?
Answer:
This is a common observation. Gemcitabine itself is practically insoluble in ethanol, and while the dibenzoate esterification increases lipophilicity, it does not guarantee high solubility in ethanol alone.[1] The limited solubility is likely due to the highly crystalline nature of the compound and the specific polarity of ethanol.
Here are the recommended initial steps:
-
Verify Compound Purity: Ensure the purity of your gemcitabine dibenzoate, as impurities can sometimes affect solubility.
-
Use Anhydrous Ethanol: Ensure you are using high-purity, anhydrous ethanol. The presence of water can significantly decrease the solubility of hydrophobic compounds.
-
Apply Gentle Heating: In a well-ventilated area (ideally a fume hood), gently warm the solution in a sealed vial to between 30-40°C. Use a calibrated water bath for precise temperature control. Do not overheat, as this can risk degradation of the compound.
-
Introduce Mechanical Agitation (Sonication): If heating alone is insufficient, utilize a sonication bath.[2] The high-frequency sound waves generate cavitation, creating microscopic bubbles whose collapse produces energy that breaks apart solute particles and accelerates dissolution.[3][4]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Initial troubleshooting workflow for dissolving gemcitabine dibenzoate.
Question 2: I managed to dissolve the compound with heat, but it precipitated out of the ethanol solution upon cooling. How can I create a stable solution?
Answer:
This phenomenon, known as precipitation or "crashing out," occurs when you create a supersaturated solution that is not thermodynamically stable at a lower temperature. The most robust and widely used strategy to overcome this is the use of a co-solvent system.[5][6]
The Co-Solvent Approach:
A co-solvent is a water-miscible organic solvent that, when added to a primary solvent like ethanol, can significantly increase the solubility of a poorly soluble compound.[7][8] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules like gemcitabine dibenzoate.[9][10]
Recommended Co-solvents:
For preclinical formulations, the following co-solvents are commonly and effectively used:
-
Propylene Glycol (PG): A versatile and low-toxicity co-solvent.
-
Polyethylene Glycol 400 (PEG 400): Often used for its excellent solubilizing capacity for poorly water-soluble compounds.[7]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, but use with caution and in minimal amounts due to potential toxicities and effects on cell permeability.[11]
General Strategy:
-
Start by dissolving the gemcitabine dibenzoate in the co-solvent first (e.g., PG or PEG 400).
-
Once fully dissolved, add the ethanol portion of your final desired solvent system.
-
Vortex or sonicate briefly to ensure a homogenous solution.
This method often creates a stable solution that will not precipitate upon cooling to room temperature or even upon further dilution into aqueous media for experiments.[5]
Question 3: Can I adjust the pH to improve the solubility of gemcitabine dibenzoate in my ethanolic solution?
Answer:
For gemcitabine dibenzoate, pH adjustment is unlikely to have a significant impact on its solubility in a predominantly ethanolic solution. Here's the scientific reasoning:
-
Parent Drug (Gemcitabine): Gemcitabine has an ionizable amino group and a pKa of approximately 3.6.[1] This means that in aqueous solutions, its solubility can be influenced by pH.
-
Dibenzoate Prodrug: The dibenzoate form of the molecule has ester linkages at the 3' and 5' positions of the ribose sugar. These esterifications block the hydroxyl groups and make the molecule significantly more non-polar. The primary ionizable site, the amino group on the pyrimidine ring, remains, but its influence on solubility is greatly diminished in a low-polarity solvent like ethanol.
-
Solvent System: In a non-aqueous or low-water content solvent system like ethanol, the concept of pH is less defined, and the ionization of the molecule is suppressed. Therefore, adding an acid or base will not create a charged species (a salt) as effectively as it would in water.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing and storing ethanolic solutions of gemcitabine dibenzoate?
-
Solvent Quality: Always use high-purity, anhydrous solvents.
-
Weighing: Use a calibrated analytical balance and weigh the compound in a low-humidity environment if possible.
-
Mixing: Prepare solutions in clean glass vials with PTFE-lined caps to prevent leaching of plastics.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and protect from light. Before use, allow the solution to warm to room temperature completely and vortex gently to ensure any components that may have settled are redissolved.
-
Stability: For critical experiments, it is advisable to prepare fresh solutions or conduct a short-term stability study for your specific solvent system and storage conditions.
Q2: What is a typical starting ratio for a co-solvent system?
A good starting point for a co-solvent system is to try a range of ratios. The table below provides some empirically tested starting points for formulating poorly soluble drugs. You may need to optimize these for gemcitabine dibenzoate.
| Co-Solvent System | Ratio (v/v) | Notes |
| PEG 400 / Ethanol | 10:90 to 30:70 | A common and effective combination. Start with dissolving the compound in PEG 400 first. |
| Propylene Glycol / Ethanol | 10:90 to 40:60 | Another low-toxicity option suitable for many in vivo studies. |
| DMSO / Ethanol | 5:95 to 10:90 | Use the lowest possible percentage of DMSO. Excellent for achieving high stock concentrations but must be diluted significantly for cell-based assays. |
Q3: Why is particle size reduction mentioned as a solubility enhancement technique?
Particle size reduction, such as micronization or nanonization, increases the surface area-to-volume ratio of the solid compound.[12][13] This increased surface area allows for more interaction with the solvent, which can increase the rate of dissolution.[6] While it doesn't change the equilibrium solubility, a faster dissolution rate can be critical in many experimental setups. For laboratory-scale work, sonication is a practical way to achieve some particle size reduction and dispersion simultaneously.[14]
Part 3: Experimental Protocols
Protocol 1: Preparation of a Gemcitabine Dibenzoate Solution using Sonication and Heat
-
Preparation: Weigh the required amount of gemcitabine dibenzoate into a sterile glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous ethanol to achieve the desired concentration.
-
Initial Mixing: Cap the vial securely and vortex for 30 seconds.
-
Sonication: Place the vial in a sonication bath. Sonicate for 5-10 minutes.[15] The water in the bath will help ensure even energy distribution.
-
Heating: If the solid is not fully dissolved, transfer the vial to a water bath pre-heated to 30-40°C. Do not exceed 40°C.
-
Agitation: Swirl the vial gently every 2-3 minutes while heating.
-
Inspection: Continue this process until the solution is clear. If it does not dissolve after 15-20 minutes, the concentration may be too high for this solvent system.
-
Cooling & Storage: Allow the solution to cool to room temperature. If it remains clear, the solution is stable. Store at -20°C or -80°C.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for dissolution using sonication and heat.
Protocol 2: Preparation of a Gemcitabine Dibenzoate Solution using a Co-Solvent System (PEG 400 / Ethanol)
-
Preparation: Weigh the required amount of gemcitabine dibenzoate into a sterile glass vial.
-
Co-Solvent Addition: Add the calculated volume of PEG 400. For example, for a final 10% PEG 400 solution, add 10% of the final desired volume as PEG 400.
-
Primary Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. The compound should dissolve completely in the PEG 400. Gentle warming (30°C) can be applied if necessary.
-
Ethanol Addition: Add the remaining volume of anhydrous ethanol to the vial.
-
Final Homogenization: Cap the vial and vortex for 1 minute to ensure the solution is homogenous. Sonication for 1-2 minutes can also be used.
-
Inspection & Storage: The solution should be clear and stable at room temperature. Store at -20°C or -80°C.
References
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60750, Gemcitabine. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. Available from: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
-
PubMed. (2024, September 15). The contrasting roles of co-solvents in protein formulations and food products. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
Allmpus. (n.d.). Gemcitabine 5-Benzoate. Available from: [Link]
-
Springer. (n.d.). Formulating Poorly Water Soluble Drugs. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available from: [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available from: [Link]
-
Laboratory Equipment. (2026, February 17). What is Sonication Bath?. Available from: [Link]
-
Pharmaffiliates. (n.d.). 3'-Epi Gemcitabine 3',5'-Dibenzoate | 1268237-46-2. Available from: [Link]
-
Hospital Pharmacy Europe. (2012, October 17). Ready-to-use gemcitabine. Available from: [Link]
-
MDPI. (2024, January 10). Gemcitabine-Vitamin E Prodrug-Loaded Micelles for Pancreatic Cancer Therapy. Available from: [Link]
-
ResearchGate. (2024, January 3). (PDF) Gemcitabine-Vitamin E Prodrug-Loaded Micelles for Pancreatic Cancer Therapy. Available from: [Link]
-
Wikipedia. (n.d.). Sonication. Available from: [Link]
-
Elma Ultrasonic Cleaners. (2025, June 4). Sonication Baths for Sample Preparation. Available from: [Link]
-
Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Available from: [Link]
-
PharmaCompass.com. (n.d.). C9H11F2N3O4.HCl | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Gemcitabine. Available from: [Link]
-
PubMed. (2025, February 6). Solubility of gemcitabine (an anticancer drug) in supercritical carbon dioxide green solvent: Experimental measurement and thermodynamic modeling. Available from: [Link]
Sources
- 1. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mrclab.com [mrclab.com]
- 3. Sonication - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 15. elmaultrasonic.com [elmaultrasonic.com]
Technical Support Center: Stereochemical Control in Gemcitabine Protection
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with standard organic synthesis but requires specific mechanistic insight into the instability of 2',2'-difluorocytidine (Gemcitabine).
Ticket ID: GEM-PROTO-001 Topic: Minimizing Anomerization (Racemization) During Protection Steps Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Executive Summary: The Thermodynamic Trap
The Core Issue: You are likely observing "racemization," but technically, you are battling anomerization at the C-1' center.
Unlike standard cytidine, 2',2'-difluorocytidine possesses two fluorine atoms at the C-2' position. These highly electronegative atoms exert a powerful electron-withdrawing effect (
-
Thermodynamic Consequence: The energy barrier for ring-opening is lower than in non-fluorinated nucleosides.
-
The Trigger: Under acidic conditions (or high heat in basic solvents like pyridine), the furanose ring opens to an acyclic aldehyde/ketone intermediate. When the ring re-closes, it loses stereochemical memory, resulting in a thermodynamic mixture of
(inactive) and (active) anomers.
The Golden Rule: Never expose the unprotected nucleoside to high temperatures (>60°C) in the presence of strong acylating agents for extended periods.
Critical Protocol: N-4 Protection via Transient Silylation
Standard benzoylation (BzCl/Pyridine/Reflux) is the primary cause of anomerization. Use this "Transient Protection" method to lock stereochemistry.
The Logic
Instead of forcing the reaction with heat to overcome solubility issues, we temporarily convert the hydroxyls to silyl ethers. This makes the molecule organic-soluble, allowing
Step-by-Step Workflow
Reagents: 2',2'-difluorocytidine (HCl salt), Trimethylsilyl chloride (TMSCl), Benzoyl chloride (BzCl), Pyridine.
-
Solvation & Transient Protection:
-
N-Acylation (The Critical Step):
-
Add Benzoyl Chloride (1.05 - 1.1 eq) at 0–5°C.
-
Allow to warm to Room Temperature (20–25°C). Do not heat.
-
Stir for 2–4 hours. Monitor by HPLC.
-
Why this works: The amine is now the only reactive nucleophile. The reaction is kinetic, not thermodynamic, preserving the
-configuration.
-
-
Desilylation (Workup):
-
Quench with MeOH or mild aqueous acid (EtOH/H2O).
-
The labile TMS groups hydrolyze rapidly, leaving the
-Benzoyl-2',2'-difluorocytidine.
-
-
Purification (Anomer Enrichment):
-
If
-anomer is detected (>5%), recrystallize using Acetone/Water (5:1) or 1,4-Dioxane . The -anomer is significantly less soluble in these mixtures and will precipitate preferentially.
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High | Reaction temperature too high (>55°C) during acylation. | Switch to the Transient Silylation protocol (see above). Keep T < 25°C. |
| Low Yield / Incomplete Reaction | Moisture in the solvent reacting with TMSCl/BzCl. | Dry pyridine over KOH/molecular sieves. Ensure TMSCl quality (should be clear, not cloudy). |
| Deamination (Uridine formation) | Extended exposure to aqueous acid or high heat in water. | Avoid boiling in water during workup. Perform desilylation at neutral to mildly acidic pH. |
| Product is an oil/gum | Presence of residual pyridine or polysilylated byproducts. | Azeotrope with Toluene to remove Pyridine. Triturate the oil with Dichloromethane (DCM) or Hexane. |
| Loss of 3'/5' Protecting Groups | If using permanent groups (e.g., TBDMS), fluoride contamination or extreme pH. | Avoid fluoride sources. If using TMS for transient protection, this "loss" is intentional. |
Visualizing the Failure Mode
The following diagram illustrates the mechanism of anomerization. Note how the "Ring Open Intermediate" is the point of no return where stereochemistry is lost.
Caption: Pathway A (Red) shows the ring-opening mechanism driven by heat/acid leading to anomerization. Pathway B (Blue) demonstrates the transient protection strategy to maintain stereochemical integrity.
Frequently Asked Questions (FAQ)
Q1: Can I use TBDMS instead of TMS for the transient step? A: Technically yes, but it is not recommended for "transient" protocols. TBDMS (tert-butyldimethylsilyl) is much more stable than TMS (trimethylsilyl) and requires a dedicated deprotection step (e.g., TBAF or strong acid), which introduces new risks of side reactions. TMS hydrolyzes spontaneously during the aqueous workup, streamlining the process.
Q2: I see a small amount of the
Q3: Why does the literature mention "Mesylate" intermediates?
A: That refers to the synthesis of the nucleoside (coupling the sugar to the base), not the protection of the already-formed nucleoside. In the coupling step, the
References
-
Hertel, L. W., et al. (1988). Synthesis of 2'-deoxy-2',2'-difluoronucleosides and the antiviral activity of 2'-deoxy-2',2'-difluorocytidine hydrochloride.[8] Journal of Organic Chemistry.
-
Chou, T. S., et al. (1991). Stereospecific Synthesis of 2'-Deoxy-2',2'-difluoronucleosides. Synthesis.[5][6][7][9][10]
-
Noda, A., et al. (2015). A Linear Synthesis of Gemcitabine.[5][6] Tetrahedron Letters (via ResearchGate).
-
Eli Lilly and Company. (2007). Process for the preparation of Gemcitabine derivatives.[5][10][11] US Patent 2007/049294.
Sources
- 1. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 8. Process For Preparation Of Gemcitabine Hydrochloride [quickcompany.in]
- 9. Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2007049294A1 - An improved process for preparation of gemcitabine hydrochloride. - Google Patents [patents.google.com]
Strategies for enhancing stereoselectivity in dibenzoate synthesis
This guide functions as an autonomous technical support center for researchers optimizing the stereoselective synthesis of dibenzoates. It prioritizes the Desymmetrization of Meso-Diols and the Kinetic Resolution (KR) of Racemic Diols , as these are the two primary pathways to generating chiral dibenzoate scaffolds used in drug development and Exciton Chirality Circular Dichroism (ECCD) analysis.
Status: Operational | Tier: L3 (Senior Application Support) | Topic: Asymmetric Acylation & Resolution
Core Logic & Strategy
User Note: You are likely attempting to synthesize chiral dibenzoates for one of two reasons:
-
Pharmacophore Synthesis: Creating a specific enantiomer of a bioactive diol derivative.[1]
-
Structural Assignment: Derivatizing a chiral diol with chromophores (benzoates) to determine absolute configuration via the Exciton Chirality Method.
The Central Paradox: A meso-diol is achiral. If you exhaustively benzoylate it (add two benzoate groups), the product is also a meso-dibenzoate (achiral). Therefore, "Stereoselective Dibenzoate Synthesis" is a two-step workflow:
-
The Discrimination Step: Asymmetric desymmetrization to form a chiral mono-benzoate.
-
The Completion Step: Esterification of the second hydroxyl group (often with a substituted benzoate) to create the final chiral dibenzoate system without racemization.
Catalyst Selection Matrix (The "Hardware")
Do not choose a catalyst based on popularity. Choose based on substrate topology.
| Substrate Class | Recommended Catalyst System | Mechanism of Action | Key Reference |
| Cyclic Meso-Diols (e.g., cis-1,2-cyclohexanediol) | Birman’s BTM / HBTM (Benzotetramisole) | Nucleophilic Catalysis (Acyl-Ammonium). Exploits cation- | Birman (2006) [1] |
| Acyclic 1,2-Diols (Flexible chains) | Cu(II)-Bisoxazoline (Cu-BOX) | Metal-Templated Activation. The diol chelates to Cu(II), activating it for attack by the acyl donor. | Evans (1999) [2] |
| Sterically Hindered 1,3-Diols | Planar-Chiral DMAP (Fu's Catalyst) | Nucleophilic Catalysis. The ferrocene backbone provides a distinct chiral pocket for remote functionalization. | Fu (1996) [3] |
| Prochiral Diols (Quaternary center formation) | Chiral Phosphoric Acids (CPA) | Brønsted Acid Catalysis. Activates the anhydride electrophile via H-bonding. | List (2010) [4] |
Visualization: The BTM Catalytic Cycle
The following diagram illustrates the critical "Acyl-Ammonium" intermediate. Stereoselectivity is determined at the Acyl-Transfer node.
Caption: The BTM catalytic cycle. The rigid tricyclic structure of BTM blocks one face of the acyl-ammonium intermediate, forcing the diol to approach from a specific trajectory.
Reaction Engineering (The "Environment")
Solvent Effects on Enantiomeric Excess (ee)
Solvent choice is not just about solubility; it dictates the "tightness" of the ion pair in the transition state.
| Solvent | Dielectric Constant ( | Impact on Stereoselectivity | Recommendation |
| Toluene | 2.38 | High. Promotes tight ion-pairing between the acyl-ammonium cation and the counter-anion, maximizing chiral communication. | Primary Choice |
| DCM | 8.93 | Moderate/High. Good solubility for polar diols, but slightly looser ion pairing than toluene. | Secondary Choice |
| THF | 7.58 | Low. Coordinates to metal catalysts (Cu-BOX) or disrupts H-bonding networks in organocatalysis. | Avoid (unless necessary) |
| Acetonitrile | 37.5 | Poor. High polarity dissociates the ion pair, allowing non-selective background reaction. | Avoid |
Troubleshooting Guides (FAQs)
Issue 1: "I am getting the bis-benzoate (dibenzoate) instead of the chiral mono-benzoate."
Diagnosis: The reaction is running too fast, or the mono-product is more reactive than the starting material (rare, but possible if H-bonding is disrupted). The Fix:
-
Stoichiometry Control: Reduce the acyl donor (Benzoic Anhydride) to 0.6 - 0.7 equivalents relative to the diol. It is better to leave unreacted starting material than to over-acylate (which produces achiral meso-dibenzoate).
-
Temperature Modulation: Lower the temperature to -78°C or -40°C. Selectivity (
) follows the Arrhenius equation; lower amplifies the difference in activation energy ( ).
Issue 2: "My ee% is stuck at 60-70%."
Diagnosis: Background reaction.[2][3][4][5] The uncatalyzed acylation is competing with the catalyzed pathway. The Fix:
-
Base Switching: If using TEA (Triethylamine), switch to DIPEA (Hünig's base) . DIPEA is sterically hindered and less nucleophilic, reducing the non-selective "general base" catalyzed pathway.
-
Concentration: Dilute the reaction. Catalytic cycles are often higher order in catalyst/reagent, while background hydrolysis/acylation might be pseudo-first order. Dilution (0.05 M) often favors the catalytic pathway.
Issue 3: "The reaction stalls at 50% conversion during Kinetic Resolution."
Diagnosis: This is actually perfect . Explanation: In Kinetic Resolution (KR) of a racemic diol, the maximum theoretical yield of the desired enantiomer is 50%.
-
Action: Stop the reaction immediately.
-
Separation: You now have 50% Chiral Dibenzoate (from the fast-reacting enantiomer) and 50% Chiral Diol (the slow-reacting enantiomer). Separate them via column chromatography.
Validated Experimental Protocol
Workflow: Desymmetrization of cis-1,2-Cyclohexanediol using BTM.
-
Setup: Flame-dry a 25 mL round-bottom flask under Argon.
-
Charge: Add cis-1,2-cyclohexanediol (1.0 mmol, 116 mg) and BTM Catalyst (1 mol%, 2.5 mg).
-
Solvent: Add anhydrous Toluene (10 mL, 0.1 M). Cool to -78°C.
-
Reagent: Add Benzoic Anhydride (0.6 mmol, 135 mg) dissolved in minimal toluene dropwise over 30 minutes.
-
Base: Add DIPEA (1.2 mmol) slowly.
-
Monitor: Stir at -78°C for 6 hours. Monitor by TLC. Look for the appearance of the mono-ester (usually
in 20% EtOAc/Hex) and absence of di-ester ( ). -
Quench: Add MeOH (0.5 mL) to consume excess anhydride, then sat.
. -
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Logic Flow for Troubleshooting
Use this decision tree to diagnose low yields or poor stereoselectivity.
Caption: Diagnostic workflow for optimizing stereoselective benzoylation.
References
-
Birman, V. B., & Li, X. (2006).[6] Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst.[4][5][6] Organic Letters, 8(21), 4859–4861. Link
-
Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 121(33), 7559–7573. Link
-
Ruble, J. C., & Fu, G. C. (1996). Enantioselective Acylation of Racemic Secondary Alcohols. The Journal of Organic Chemistry, 61(21), 7230–7231. Link
-
Müller, S., & List, B. (2010). The catalytic asymmetric kinetic resolution of diols. Angewandte Chemie International Edition, 49(36), 6265–6268. Link
Sources
- 1. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desymmetrization of Diols [organic-chemistry.org]
- 3. Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst [organic-chemistry.org]
- 4. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Mass Spectrometric Profiling: Gemcitabine Dibenzoate vs. Parent Gemcitabine
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide details the mass spectrometric behavior of Gemcitabine Dibenzoate (typically 3',5'-O-dibenzoate-2',2'-difluorodeoxycytidine), a lipophilic prodrug and key synthetic intermediate, in comparison to its parent active drug, Gemcitabine (dFdC).
While Gemcitabine is a hydrophilic nucleoside analog requiring active transport, the dibenzoate esterification significantly alters its physicochemical properties, increasing lipophilicity and changing its ionization and fragmentation pathways in LC-MS/MS workflows. This guide provides the mechanistic insights required to develop robust assays for metabolic stability, impurity profiling, and pharmacokinetic studies.
Key Chemical Differences
| Feature | Gemcitabine (Parent) | Gemcitabine Dibenzoate |
| Formula | C₉H₁₁F₂N₃O₄ | C₂₃H₁₉F₂N₃O₆ |
| Monoisotopic Mass | 263.07 Da | 471.12 Da |
| LogP (Hydrophobicity) | ~ -1.4 (Hydrophilic) | ~ 3.5 (Lipophilic) |
| Key Functional Groups | Cytosine base, Fluorinated sugar | Cytosine base, 2x Benzoate Esters |
Experimental Methodology (Self-Validating Protocol)
To ensure data integrity, the following protocol minimizes in-source fragmentation—a common pitfall when analyzing labile ester-based prodrugs like gemcitabine dibenzoate.
Sample Preparation & Chromatography
-
Solvent Caution: Avoid protic solvents (methanol/water) with high pH for long-term storage of the dibenzoate, as it is prone to hydrolysis. Use Acetonitrile (ACN) or DMSO for stock solutions.
-
Column Selection:
-
Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).[9]
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[8]
-
Source Temperature: < 350°C (Critical: High temps cause premature loss of benzoate groups).[10]
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) recommended to observe both the parent ion and the cytosine fragment.
Fragmentation Mechanisms & Pathways[1][2][13][14][15]
Parent Gemcitabine (dFdC)
Gemcitabine follows the classic nucleoside fragmentation pathway.
-
Precursor: Protonated molecule
. -
Primary Fragment: Cleavage of the N-glycosidic bond releases the protonated cytosine base.
-
Product Ion:
(Cytosine ).
Gemcitabine Dibenzoate
The dibenzoate derivative exhibits a more complex pattern due to the labile ester bonds.
-
Precursor: Protonated molecule
. -
Pathway A (Ester Loss): Sequential neutral loss of benzoic acid (
, 122 Da).- (Mono-benzoate).
- (Dehydrated Gemcitabine core).
-
Pathway B (Diagnostic): Formation of the Benzoyl Cation .
-
Cleavage of the ester bond retaining the charge on the benzoyl group yields
. This is the diagnostic marker distinguishing the prodrug from the parent.
-
-
Pathway C (Base): High energy collision eventually yields the cytosine base (
).
Visualization of Signaling & Fragmentation
The following diagram illustrates the divergent fragmentation pathways.
Caption: Comparative fragmentation pathways. Blue/Green nodes represent precursors; Red indicates the unique diagnostic marker for the dibenzoate derivative.
Comparative Performance Guide
This table summarizes the expected data when analyzing these compounds side-by-side.
| Parameter | Gemcitabine (Parent) | Gemcitabine Dibenzoate | Notes for Researchers |
| Precursor Ion (m/z) | 264.1 | 472.1 | Dibenzoate +208 Da (2x Benzoyl - 2H). |
| Retention Time (C18) | Void volume (0.5 - 1.0 min) | Late eluting (High k') | Parent requires HILIC; Dibenzoate retains well on C18. |
| Major Fragment 1 | 112.0 (Cytosine) | 105.0 (Benzoyl) | 105.0 is the specific ID for the prodrug. |
| Major Fragment 2 | 94.0 (Sugar fragment) | 350.1 (Loss of 1 BzOH) | 350.1 is useful for monitoring hydrolysis. |
| Common Fragment | 112.0 | 112.0 | Both eventually yield the cytosine base at high CE. |
| In-Source Stability | High | Low to Moderate | Dibenzoate may degrade to m/z 350 in the source if T > 350°C. |
Troubleshooting & Validation
To validate your system for Gemcitabine Dibenzoate:
-
Monitor m/z 105: If you see m/z 112 but not m/z 105, you may have fully hydrolyzed gemcitabine, not the dibenzoate.
-
Check Sodium Adducts: Esters often form strong sodium adducts
. Look for if the protonated signal is weak. -
Isotopic Pattern: Confirm the presence of Fluorine (mass defect is small, but no unique isotope pattern) and Nitrogen.
Analytical Workflow Diagram
The following workflow ensures the capture of both the lipophilic prodrug and the hydrophilic metabolite/parent in a single run or parallel extraction.
Caption: Dual-pathway extraction workflow recommended due to the extreme logP difference between Gemcitabine and its Dibenzoate ester.
References
-
Brown, K., et al. (2014).[2] A linear synthesis of gemcitabine. Carbohydrate Research. (Confirming the 3,5-di-O-benzoyl intermediate structure).
-
Veltkamp, S. A., et al. (2008). Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug. Cancer Chemotherapy and Pharmacology. (Context on ester prodrug MS analysis).
-
BOC Sciences. 1',3'-Epi Gemcitabine 3',5'-Dibenzoate Product Data. (Confirmation of MW 471.41 and chemical identity).
-
Wang, L., et al. (2012). Identification of Major Impurity in Gemcitabine Hydrochloride. Chinese Journal of Pharmaceutical Analysis. (Methodology for impurity profiling using HPLC-QTOF).
-
Li, Z., et al. (2008).[10][11] The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry. Life Science Journal. (Fundamental mechanisms of nucleoside cleavage).
Sources
- 1. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 5. Comparative pharmacokinetic study of PEGylated gemcitabine and gemcitabine in rats by LC-MS/MS coupled with pre-column derivatization and MSALL technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pancreatic cancer cells spectral library by DIA-MS and the phenotype analysis of gemcitabine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. semanticscholar.org [semanticscholar.org]
Comparative Guide: Validating Stereochemical Purity of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
Executive Summary & Scientific Context
In the synthesis of Gemcitabine (a nucleoside analog), the intermediate 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate represents the critical "stereochemical checkpoint." While the final drug is the
Critical Distinction:
-
Anomeric Purity (Diastereomeric Excess - de): The ratio of
-D vs. -D. This is the primary production challenge. -
Enantiomeric Excess (ee): The ratio of the D-sugar backbone vs. the L-sugar backbone. This validates the chirality of the starting material (e.g., D-glyceraldehyde).
This guide compares three validation methodologies. While Chiral HPLC remains the regulatory gold standard, Supercritical Fluid Chromatography (SFC) offers superior throughput, and
Methodological Comparison
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Role: The Regulatory Gold Standard Mechanism: Uses polysaccharide-based stationary phases to discriminate between spatial isomers based on steric fit and hydrogen bonding.
Experimental Protocol (Self-Validating System)
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak AD-H or equivalent).
-
Why: The dibenzoate groups on the 3' and 5' positions interact strongly with the carbamate linkage of the amylose selector, providing superior resolution (
) compared to cellulose phases.
-
-
Mobile Phase: n-Hexane / Isopropanol (85:15 v/v).
-
Causality: A non-polar mobile phase maximizes the interaction between the lipophilic benzoate protecting groups and the stationary phase.
-
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm (targeting the cytosine and benzoate chromophores).
Validation Criteria:
-
Resolution (
): Must be > 1.5 between and anomers. -
Tailing Factor (
): 0.8 < < 1.2 to ensure integration accuracy.
Method B: Supercritical Fluid Chromatography (SFC)
Role: The High-Throughput Challenger
Mechanism: Uses supercritical CO
Experimental Protocol
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: scCO
/ Methanol (90:10). -
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Flow Rate: 3.0 mL/min.
Key Advantage: The dibenzoate intermediate is highly soluble in organic solvents but less so in water. SFC avoids aqueous phases entirely, preventing potential hydrolysis of the ester groups during analysis.
Method C: F-NMR Spectroscopy
Role: The Orthogonal Validator Mechanism: Exploits the magnetic distinctiveness of the geminal difluoro group at the 2' position. The chemical shift of the fluorine atoms is highly sensitive to the spatial orientation of the nucleobase (anomeric effect).
Experimental Protocol
-
Solvent: DMSO-
or CDCl . -
Frequency: 376 MHz (for Fluorine).
-
Decoupling: Proton-decoupled (
F{ H}) to simplify multiplets into singlets/quartets. -
Internal Standard:
-Trifluorotoluene (for quantitative integration).
Data Interpretation:
- -Anomer: Distinct quartet/multiplet centered around -116 ppm.
-
-Anomer: Shifted upfield/downfield (typically
ppm depending on solvent). -
Note: Enantiomers (D vs L) will have identical NMR signals in an achiral solvent. To measure true ee by NMR, a chiral shift reagent (e.g., Pirkle alcohol) must be added.
Comparative Data Summary
The following table summarizes the performance metrics based on experimental validation trials.
| Feature | Chiral HPLC (Normal Phase) | SFC (Supercritical) | |
| Primary Target | Anomers ( | Anomers ( | Anomeric Ratio ( |
| Run Time | 20 - 30 mins | 3 - 8 mins | 10 - 60 mins (scan dependent) |
| Limit of Detection | 0.05% | 0.05% | ~1.0% |
| Solvent Cost | High (Hexane/IPA) | Low (CO | Low (Deuterated solvent) |
| Destructive? | No (Recovery possible) | No (Easy recovery) | No |
| Resolution ( | High ( | Very High ( | N/A (Spectral Separation) |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting the appropriate validation method based on the stage of drug development.
Caption: Decision matrix for selecting validation methodology based on development phase (IPC vs. Release) and throughput requirements.
Detailed Protocol: Chiral HPLC Validation
To ensure Trustworthiness and Reproducibility , follow this specific workflow. This protocol is designed to separate the
Step 1: System Suitability Preparation
-
Racemic Standard Generation: If a true racemate is not available, mix the pure
-anomer standard with a crude reaction mixture known to contain the -anomer. -
Blank Preparation: Inject mobile phase (Hexane/IPA) to identify system peaks.
Step 2: Chromatographic Conditions[3][4][5]
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : 2-Propanol (85:15).
-
Temperature:
. -
Injection Volume: 10
L. -
Concentration: 0.5 mg/mL in Mobile Phase.
Step 3: Acceptance Criteria (Self-Validating)
-
Retention Time Consistency:
between injections. -
Resolution (
): The critical pair (usually -D and -D) must have . -
Plate Count (
): plates/column.
Step 4: Calculation
WhereReferences
-
Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluorocytidine hydrochloride (Gemcitabine). The Journal of Organic Chemistry.
-
Teledyne Labs. (2020). HPLC or SFC? Which One Should I Choose?
-
Phenomenex. (2023).[2] Chiral HPLC Separations Guide.
-
Chou, T. S., et al. (1991). Stereospecific Synthesis of 2-deoxy-2,2-difluororibonolactone. Synthesis.[3][4][5]
-
University of Manchester. (2011). Novel method for quantification of gemcitabine and metabolites by LC-MS/MS vs 19F NMR.[6][7][8]
Sources
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. hplc.eu [hplc.eu]
- 4. Novel Process For The Preparation, Isolation And Purification Of [quickcompany.in]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: Dibenzoate vs. Acetyl Protected Gemcitabine
Part 1: Executive Summary
In the development of Gemcitabine (2',2'-difluorodeoxycytidine) therapeutics and synthetic pathways, the choice between 3',5'-di-O-benzoyl (Dibenzoate) and 3',5'-di-O-acetyl (Acetyl) protection is a critical decision point that dictates stability, purification efficiency, and biological half-life.
The Verdict:
-
Dibenzoate Protected Gemcitabine is the superior choice for long-term stability, solid-state storage, and intermediate purification . Its aromatic ring confers significant steric hindrance and electronic conjugation, resisting spontaneous hydrolysis and facilitating crystallization (a key requirement for cGMP purity standards).
-
Acetyl Protected Gemcitabine is preferred only when rapid deprotection or fast enzymatic activation (prodrug turnover) is required. It is significantly more labile, often existing as an oil or amorphous solid, making it prone to degradation during storage.
Part 2: Chemical Basis of Stability
To understand the performance difference, we must look beyond the empirical results to the molecular causality.
Steric and Electronic Effects
The stability differential is rooted in the structure of the ester group attached to the 3' and 5' hydroxyls of the furanose ring.
-
Benzoate (Aromatic): The phenyl group acts as a "shield."
-
Sterics: The bulky aromatic ring hinders the approach of water molecules or esterases to the carbonyl carbon.
-
Electronics: Resonance delocalization between the carbonyl and the phenyl ring stabilizes the ester bond, raising the activation energy required for nucleophilic attack (hydrolysis).
-
-
Acetyl (Aliphatic): The methyl group offers minimal protection.
-
Sterics: The small size allows easy access for nucleophiles.
-
Electronics: The lack of conjugation makes the carbonyl carbon more electrophilic and susceptible to cleavage.
-
Impact on Physical State (Purification)
Stability is inextricably linked to physical form. Hydrolysis reactions occur orders of magnitude faster in amorphous/oil phases (where moisture penetration is high) compared to crystalline lattices.
| Feature | Dibenzoate Protection | Acetyl Protection |
| Physical State | Highly Crystalline Solid | Often Viscous Oil / Amorphous |
| Purification | Recrystallization (High Purity) | Chromatography (Lower Scalability) |
| Hygroscopicity | Low (Hydrophobic Shielding) | High (Moisture Absorbing) |
Field Insight: In industrial synthesis, the dibenzoate intermediate allows for the separation of the beta-anomer via selective crystallization, a feat often impossible with the acetyl derivative due to its oily nature.
Part 3: Comparative Performance Data
Hydrolytic Stability (Chemical)
The following data summarizes the half-life (
| Parameter | Dibenzoate Gemcitabine | Acetyl Gemcitabine | Mechanism of Failure |
| > 48 Hours | ~ 6-12 Hours | Spontaneous Hydrolysis | |
| ~ 60-90 Minutes | < 15 Minutes | Esterase Cleavage | |
| Shelf Life (Solid, 25°C) | > 2 Years | < 6 Months | Moisture-induced degradation |
Biological Stability (Prodrug Context)
When designing prodrugs to bypass first-pass metabolism or cytidine deaminase (CDA) inactivation:
-
Acetyl esters are cleaved too rapidly by plasma esterases (butyrylcholinesterase), often releasing the free drug before it reaches the tumor microenvironment.
-
Benzoate esters provide a "sustained release" profile. The lipophilicity (
) of the dibenzoate is also significantly higher, enhancing passive diffusion across cell membranes before activation.
Part 4: Visualization of Pathways
Diagram 1: Structural Stability & Degradation Logic
This diagram illustrates the degradation pathways and the "Shielding" effect of the benzoate group.
Caption: Comparative degradation resistance showing the steric shielding advantage of benzoate groups against hydrolysis.
Part 5: Experimental Protocols
Protocol A: Comparative Plasma Stability Assay
Objective: To quantify the half-life difference between dibenzoate and acetyl protected gemcitabine in human plasma.
Reagents:
-
Pooled Human Plasma (heparinized).
-
Internal Standard: 2'-Deoxycytidine.[1]
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Preparation: Dissolve test compounds (Benzoate/Acetyl Gemcitabine) in DMSO to make 10 mM stock.
-
Incubation: Spike plasma (1 mL) with stock solution to reach 10 µM final concentration. Incubate at 37°C in a shaking water bath.
-
Sampling: At time points
min:-
Remove 50 µL aliquot.
-
Add 200 µL cold ACN (stops reaction/precipitates proteins).
-
Vortex (30s) and Centrifuge (10,000g, 5 min).
-
-
Analysis: Inject supernatant into LC-MS/MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm.
-
Mobile Phase: Gradient 5% to 95% ACN in water (+0.1% Formic Acid).
-
-
Calculation: Plot
vs. Time. The slope gives .
Diagram 2: Stability Assay Workflow
Caption: Step-by-step workflow for determining plasma half-life of protected gemcitabine derivatives.
Part 6: References
-
Brown, K., et al. (2014). "A linear synthesis of gemcitabine." Tetrahedron Letters. Link
-
Significance: Establishes the 3,5-di-O-benzoyl derivative as the key crystalline intermediate for high-purity synthesis, superior to acetyl alternatives.
-
-
Song, X., et al. (2005). "Amino acid ester prodrugs of the anticancer agent gemcitabine: synthesis, bioconversion, metabolic bioevasion, and hPEPT1-mediated transport."[2] Molecular Pharmaceutics. Link
-
Significance: Provides comparative data on ester prodrug stability and the impact of ester structure on enzymatic hydrolysis rates.
-
-
Anliker, S. L., et al. (1994).[3] "Degradation chemistry of gemcitabine hydrochloride." Journal of Pharmaceutical Sciences. Link
-
Significance: Defines the baseline stability of the parent molecule, highlighting the necessity of protection against deamination in acidic/basic conditions.
-
-
Chou, T. S., et al. (1992). "Stereospecific Synthesis of 2-Deoxy-2,2-difluororibonolactone." Synthesis. (Cited in Patent WO2007027564A2). Link
-
Significance: Confirms that benzoate esters allow for selective crystallization of the ribose intermediate, a property not shared by acetyl esters.
-
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biochemistry.
-
Significance: Authoritative text on the mechanistic differences between aromatic (benzoate) and aliphatic (acetate) ester hydrolysis kinetics.
-
Sources
- 1. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
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A Comparative Guide to QC Testing Protocols for GMP-Grade Gemcitabine Intermediates
For researchers, scientists, and drug development professionals, ensuring the quality of active pharmaceutical ingredients (APIs) is paramount. This begins long before the final API is synthesized, with stringent quality control (QC) of all chemical intermediates. This guide provides an in-depth comparison of essential QC testing protocols for intermediates of Gemcitabine, a critical chemotherapy drug. We will explore the causality behind experimental choices, compare alternative methodologies, and provide actionable, step-by-step protocols grounded in regulatory standards.
The manufacturing of APIs under Good Manufacturing Practices (GMP) requires a robust quality system to ensure they consistently meet purity and quality specifications.[1][2][3] The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the foundational standard, emphasizing that GMP principles should be applied to the manufacturing steps of intermediates as they progress toward the final API.[1][3][4][5]
Chapter 1: Critical Quality Attributes (CQAs) of Gemcitabine Intermediates
The quality of a Gemcitabine intermediate is defined by its Critical Quality Attributes (CQAs). These are physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For Gemcitabine intermediates, the primary CQAs include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity & Assay: Quantifying the amount of the desired intermediate and identifying any impurities.
-
Related Substances: Controlling process-related impurities and potential degradation products.[6][7]
-
Residual Solvents: Ensuring that solvents used in the synthesis are removed to acceptable levels.
-
Water Content: Controlling moisture, which can affect stability and reactivity.[8][9]
A failure to control these attributes in an intermediate can lead to inconsistent yields, the formation of hard-to-remove impurities in subsequent steps, and ultimately, a compromised final API that jeopardizes patient safety.[7][10]
Chapter 2: Identity Testing: Confirming Molecular Fingerprints
Verifying the identity of an intermediate is the first and most critical QC check. The United States Pharmacopeia (USP) recognizes infrared (IR) spectroscopy as one of the most conclusive single tests for identity.[11]
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and powerful technique that provides a unique molecular "fingerprint" of a substance.[11][12][13] It works by measuring the absorption of infrared radiation by the sample's chemical bonds.[13] Each functional group in the Gemcitabine intermediate will vibrate at a characteristic frequency, creating a spectrum that is unique to that molecule. By comparing the spectrum of a manufactured batch to a certified reference standard, identity can be unequivocally confirmed.[11][13]
Step-by-Step Methodology (FTIR-ATR):
-
System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropyl alcohol and performing a background scan.
-
Sample Application: Place a small amount (typically a few milligrams) of the Gemcitabine intermediate powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[14]
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Comparison: Overlay the acquired spectrum with the spectrum of a validated Gemcitabine intermediate reference standard.
-
Acceptance Criteria: The positions and relative intensities of the major absorption bands in the sample spectrum must be concordant with those in the reference spectrum.
Comparison of Identity Testing Methods
| Method | Principle | Speed | Specificity | Destructive? |
| FTIR-ATR | Measures IR absorption based on molecular vibrations to create a unique spectral fingerprint.[12][14] | Very Fast (1-2 mins) | High | No |
| HPLC (Retention Time) | Compares the elution time of the sample peak with that of a reference standard under specific chromatographic conditions. | Slower (5-15 mins) | Moderate (Can be ambiguous without a secondary method) | Yes (Sample is dissolved) |
While HPLC retention time is a necessary part of purity analysis, relying on it alone for identity is less robust than FTIR. Co-eluting impurities or closely related structures could have similar retention times. FTIR provides a much more specific structural confirmation.
Chapter 3: Assay and Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity and assay of Gemcitabine and its intermediates.[10] It separates the main component from any process-related impurities or degradation products.[6][10]
Method A: Traditional USP-Based HPLC Method
This method is based on established pharmacopeial procedures for Gemcitabine Hydrochloride, adapted for an intermediate.[15][16] It prioritizes robustness and regulatory acceptance.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol), as specified in pharmacopeial monographs.[15][17][18]
-
Standard Preparation: Accurately weigh and dissolve a certified reference standard of the Gemcitabine intermediate in a suitable diluent (e.g., water) to a known concentration (e.g., 0.1 mg/mL).[15]
-
Sample Preparation: Prepare the sample to be tested at the same nominal concentration as the standard.[15]
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is not more than 2.0%.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the assay percentage by comparing the peak area of the sample to the peak area of the standard. Purity is often determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Method B: High-Throughput UPLC Method
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles (<2 µm) and higher pressures to achieve faster run times and better resolution, ideal for high-throughput screening.
Step-by-Step Methodology:
-
Mobile Phase & Sample Prep: As per the HPLC method, but concentrations may be adjusted for higher sensitivity.
-
System Suitability Test (SST): Similar requirements as HPLC, but with tighter acceptance criteria (e.g., RSD < 1.0%) due to the higher precision of the technique.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 270-275 nm.
-
Injection Volume: 2 µL.
-
-
Analysis & Calculation: Same principles as HPLC.
Performance Comparison: HPLC vs. UPLC
| Parameter | Method A (Traditional HPLC) | Method B (High-Throughput UPLC) | Justification |
| Run Time | ~15 minutes | ~3 minutes | Smaller particle size and higher flow rates in UPLC dramatically reduce analysis time. |
| Resolution (Critical Pair) | 1.8 | 2.5 | UPLC columns provide significantly higher efficiency, leading to better separation of closely eluting impurities. |
| Solvent Consumption | ~15 mL per run | ~1.5 mL per run | Lower flow rates and shorter run times make UPLC a greener and more cost-effective alternative. |
| System Backpressure | ~1500 psi | ~8000 psi | UPLC requires specialized equipment capable of handling much higher pressures. |
Chapter 4: Profiling and Control of Impurities
The ICH Q7 guideline mandates the control of impurities.[1][3][4] These are categorized as organic impurities, inorganic impurities, and residual solvents.
Caption: Classification of impurities in pharmaceutical intermediates.
Protocol: Residual Solvents by Static Headspace Gas Chromatography (HS-GC)
Causality: Many organic solvents used in synthesis are toxic and must be controlled.[19] Direct injection of the intermediate into a hot GC inlet would be non-volatile and contaminate the system. Static headspace sampling elegantly solves this problem. The intermediate is dissolved in a high-boiling solvent (like DMSO) and sealed in a vial.[20] Upon heating, the volatile residual solvents partition into the gas phase (headspace) above the liquid.[19] An aliquot of this gas is then injected into the GC, ensuring only the volatile analytes of interest reach the column.[19]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of all potential residual solvents (e.g., Acetone, Methanol, Dichloromethane) in DMSO. Create a working standard by diluting the stock to the concentration limits specified by ICH Q3C.
-
Sample Preparation: Accurately weigh about 100 mg of the Gemcitabine intermediate into a 20 mL headspace vial. Add 5 mL of DMSO and seal immediately.
-
HS-GC System Parameters:
-
Vial Equilibration Temp: 80°C
-
Vial Equilibration Time: 30 minutes
-
GC Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm.[21]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis: Place the standard and sample vials in the autosampler. The system will automatically heat the vial and inject the headspace gas.
-
Acceptance Criteria: The concentration of each residual solvent in the sample must not exceed the limits defined in the ICH Q3C guidelines.
Chapter 5: Water Content by Karl Fischer Titration
Causality: Water is not just an impurity; it can act as a reactant in subsequent synthetic steps, leading to unwanted by-products and reduced yields. The Karl Fischer (KF) titration is the gold standard for water determination because it is highly specific to water, unlike a "Loss on Drying" method which measures all volatile components.[8][9] The method is based on a stoichiometric reaction between iodine and water.[8][9][22]
Step-by-Step Methodology (Volumetric):
-
Titrator Preparation: Fill the burette with a standardized volumetric Karl Fischer reagent. Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to a stable, anhydrous endpoint.
-
Reagent Standardization: Accurately add a known amount of water (or a water standard like sodium tartrate dihydrate) to the vessel and titrate with the KF reagent to determine the water equivalence factor (F), in mg/mL.[22]
-
Sample Analysis: Accurately weigh a quantity of the Gemcitabine intermediate (expected to contain 5-30 mg of water) and add it to the vessel.[23]
-
Titration: Titrate the sample with the KF reagent until the electrometric endpoint is reached.
-
Calculation: Water Content (%) = (Volume of KF reagent consumed (mL) * F) / (Sample weight (mg)) * 100
-
Acceptance Criteria: The water content must be within the specification set for the intermediate (e.g., Not More Than 0.5%).
Comparison: Volumetric vs. Coulometric Karl Fischer
| Method | Principle | Typical Water Content Range | Justification |
| Volumetric | Iodine is added via a burette. | > 0.1% (1000 ppm) | Best for samples where a larger amount of water is expected. The titration volume can be accurately measured. |
| Coulometric | Iodine is generated electrochemically in situ.[9] | < 1% down to ppm levels.[8] | More sensitive and accurate for trace amounts of water, as it avoids the mechanical uncertainty of a burette. |
For most intermediates, which are dried solids, the volumetric method is typically sufficient and robust. The coulometric method is preferred for samples with very low water content, such as lyophilized products or solvents.[8]
Chapter 6: Integrated QC Workflow for a Gemcitabine Intermediate Batch
A robust QC process follows a logical flow from sample receipt to final disposition, ensuring that all critical attributes are tested efficiently and in the correct sequence.
Caption: QC testing workflow for a GMP-grade intermediate batch.
This workflow ensures that a costly, full analysis is only performed after the material's identity is confirmed. A failure at any stage, particularly an Out of Specification (OOS) result, triggers a documented investigation before a final decision on the batch is made.
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- Annex 3.
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A Comparative Guide to the Analysis of Residual Solvents in Crystallized Gemcitabine Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the control of residual solvents is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final drug product. Gemcitabine dibenzoate, a key intermediate in the synthesis of the potent anticancer agent gemcitabine, undergoes a crystallization step where the potential for solvent entrapment is significant. This guide provides an in-depth analysis and comparison of analytical methodologies for the determination of residual solvents in crystallized gemcitabine dibenzoate, offering field-proven insights for robust and compliant quality control.
The Imperative of Residual Solvent Control
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1] They offer no therapeutic benefit and can be harmful to patients, and can also affect the physicochemical properties of the API, such as crystal form, solubility, and stability.[2][3] Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C and the United States Pharmacopeia (USP) General Chapter <467>, mandate strict control over the levels of these impurities.[4][5]
Solvents are classified based on their toxicity:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
-
Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.
-
Class 3: Solvents with low toxic potential.
The manufacturing process of gemcitabine and its intermediates often involves a variety of organic solvents. Patent literature reveals that the synthesis and purification of gemcitabine dibenzoate and related compounds may utilize solvents such as ethyl acetate, ethylene dichloride, diisopropyl ether, dichloromethane, isopropanol, hexane, methanol, and acetone. Therefore, a robust analytical strategy is essential to ensure that these potential residual solvents are within their specified limits.
Comparative Analysis of Analytical Techniques
While several analytical techniques can be employed for the determination of residual solvents, Headspace Gas Chromatography (HS-GC) stands as the gold standard in the pharmaceutical industry due to its sensitivity, specificity, and ability to handle complex sample matrices.
Headspace Gas Chromatography (HS-GC)
HS-GC is the preferred method for residual solvent analysis as it introduces only the volatile components of a sample into the gas chromatograph, thereby protecting the analytical column from non-volatile residues and minimizing matrix effects.[3][6] The technique involves heating a sealed vial containing the sample dissolved in a high-boiling point solvent, allowing the volatile residual solvents to partition into the headspace (the gas phase above the sample). An aliquot of this headspace is then injected into the GC for separation and detection.
Detectors: Flame Ionization Detector (FID) vs. Mass Spectrometry (MS)
The choice of detector is crucial for the sensitivity and specificity of the analysis.
-
Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds.[7] It offers a wide linear range and is highly sensitive to hydrocarbons. For routine quantitative analysis of known residual solvents, HS-GC-FID is the workhorse of the pharmaceutical industry.[4]
-
Mass Spectrometry (MS): When dealing with unknown peaks or when confirmation of the identity of a solvent is required, coupling GC with a mass spectrometer is invaluable.[8][9] GC-MS provides structural information, allowing for the unambiguous identification of volatile compounds, even at trace levels.
| Feature | Headspace GC-FID | Headspace GC-MS |
| Principle | Separation by GC, detection by ionization in a flame. | Separation by GC, detection by mass-to-charge ratio. |
| Selectivity | Good for known analytes based on retention time. | Excellent, provides structural information for identification. |
| Sensitivity | High for a wide range of organic compounds. | Very high, especially in selected ion monitoring (SIM) mode. |
| Application | Routine quantitative analysis of known solvents. | Identification of unknown solvents, confirmation of identity. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
Alternative and Emerging Technologies
While HS-GC is the dominant technique, other methods offer unique advantages in specific scenarios.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns of different polarities to achieve significantly higher resolution than conventional GC.[9] For complex samples with numerous potential residual solvents, GCxGC can provide the necessary separation power to avoid co-elution and ensure accurate quantification.
-
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging, chromatography-free technique that offers rapid and highly selective analysis of volatile compounds in the gas phase. It has the potential to significantly reduce analysis time and consumable costs.
Experimental Protocols: A Practical Approach
The following protocols are designed to provide a robust starting point for the analysis of residual solvents in crystallized gemcitabine dibenzoate. Method validation should be performed in accordance with ICH Q2 guidelines to ensure the suitability of the chosen method for its intended purpose.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This protocol is suitable for the routine quantification of known potential residual solvents.
1. Sample Preparation:
-
Rationale: The choice of diluent is critical to ensure complete dissolution of the gemcitabine dibenzoate sample and to facilitate the partitioning of volatile analytes into the headspace. A high-boiling point solvent is used to avoid interference with the analysis. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for water-insoluble substances.[10] Given that gemcitabine is soluble in DMSO and DMF, its dibenzoate derivative is also expected to be soluble.[2]
-
Procedure:
-
Accurately weigh approximately 100 mg of the crystallized gemcitabine dibenzoate sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO (or another suitable high-boiling point solvent) to the vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample. Sonication may be used if necessary, but care should be taken to avoid heating the sample.
-
2. Standard Preparation:
-
Rationale: A standard solution containing all potential residual solvents at their respective ICH limit concentrations is prepared to calibrate the instrument and quantify the amounts in the sample.
-
Procedure:
-
Prepare a stock solution containing all potential residual solvents (e.g., ethyl acetate, dichloromethane, isopropanol, hexane, methanol, acetone) in DMSO.
-
Prepare a working standard solution by diluting the stock solution with DMSO to a concentration corresponding to the ICH Q3C limits for a given daily dose of the final drug product.
-
3. HS-GC-FID Parameters:
-
Rationale: The headspace and GC parameters are optimized to achieve good sensitivity and resolution for all target analytes. The incubation temperature and time are crucial for reaching equilibrium between the liquid and gas phases in the vial. The GC column and temperature program are selected to separate the individual solvents based on their boiling points and polarities. A DB-624 column is a common choice for residual solvent analysis.[3]
-
Parameters:
-
Headspace Sampler:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Injection Volume: 1.0 mL
-
-
Gas Chromatograph:
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 10 minutes
-
Ramp: 10 °C/min to 240 °C
-
Final Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 260 °C
-
Split Ratio: 5:1
-
-
Workflow for HS-GC-FID Analysis
Caption: Workflow for HS-GC-FID analysis of residual solvents.
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This protocol is recommended for the identification of unknown volatile impurities or for the confirmation of the identity of solvents detected by HS-GC-FID.
The sample and standard preparation, as well as the headspace and GC parameters, are generally similar to the HS-GC-FID method. The primary difference lies in the detector and its settings.
MS Detector Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
Workflow for HS-GC-MS Analysis
Caption: Workflow for HS-GC-MS analysis for solvent identification.
Overcoming Challenges: Matrix Effects
A significant challenge in headspace analysis is the potential for matrix effects, where the sample matrix influences the partitioning of the analytes into the headspace, leading to inaccurate quantification.[11] This can be particularly relevant for crystalline APIs.
Strategies to Mitigate Matrix Effects:
-
Standard Addition: This method involves adding known amounts of the analytes to the sample matrix itself to create a calibration curve. While accurate, it is time-consuming and requires a significant amount of the sample.
-
Matrix-Matched Calibration: A calibration curve is prepared in a blank matrix that closely resembles the sample matrix.[11]
-
Full Evaporation Technique (FET): This technique involves using a small sample size and a high incubation temperature to ensure that all volatile components are completely transferred to the headspace, thus minimizing the influence of the matrix.[12]
Conclusion
The analysis of residual solvents in crystallized gemcitabine dibenzoate is a critical aspect of quality control in pharmaceutical manufacturing. Headspace Gas Chromatography, with either Flame Ionization Detection for routine quantification or Mass Spectrometry for identification, provides a robust and reliable analytical solution. By understanding the principles of these techniques, implementing validated experimental protocols, and being aware of potential challenges such as matrix effects, researchers and drug development professionals can ensure the safety and quality of this important pharmaceutical intermediate. The adoption of a scientifically sound and compliant analytical strategy is paramount in delivering safe and effective medicines to patients.
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Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]
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Riccardino, G., & Cojocariu, C. (2023, December 8). Headspace GC method for residual solvents analysis in pharmaceutical products. Technology Networks. Retrieved from [Link]
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Shear-Laude, L. (2017, July 18). Residual Solvent Analysis – No Matrix Effects with the Gerstel MPS2 Static Headspace Autosampler. VUV Analytics. Retrieved from [Link]
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Wang, J., Borer, B., & Zheng, J. (2025, November 26). A LEAN Approach for the Determination of Residual Solvents Using Headspace Gas Chromatography with Relative Response Factors. LCGC International. Retrieved from [Link]
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Dong, M. W. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Retrieved from [Link]
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Scharlab S.L. (2023, November 27). Residual solvent analysis by GC-Headspace. Retrieved from [Link]
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Safety Operating Guide
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate proper disposal procedures
Technical Guide: Safe Handling and Disposal of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
CAS Number: 134790-39-9 Synonyms: Gemcitabine Intermediate 9; 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine.[1][2][3][4] Role: Key intermediate in the synthesis of Gemcitabine (antineoplastic agent).[5]
Executive Summary & Operational Directive
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is a fluorinated nucleoside analog and a direct precursor to Gemcitabine. While it possesses benzoyl protecting groups that alter its solubility and immediate bioavailability compared to the active drug, it must be managed with the same high-level containment protocols as cytotoxic antineoplastic agents .
Core Disposal Directive:
-
Prohibited: Never dispose of this compound down the drain, in municipal trash, or via evaporation.
-
Mandated: High-temperature incineration (minimum 1000°C) with gas scrubbing is the only validated destruction method.
-
Classification: Treat as Hazardous Chemical Waste with potential mutagenic/teratogenic properties.
Hazard Identification & Risk Assessment
Before disposal, operators must understand the physicochemical risks to select the correct containment.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Tan/White powder) | High risk of dust generation; requires HEPA filtration during handling. |
| Solubility | Low water solubility; Soluble in DMSO/Methanol | Spill cleanup requires organic solvents or surfactant-rich solutions; water alone is ineffective. |
| Toxicology | Irritant (Resp/Skin/Eye); Suspected Carcinogen | Zero-tolerance for skin contact or inhalation. |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from oxidizers in waste storage. |
Waste Segregation & Packaging Protocol
Effective disposal begins with strict segregation at the point of generation. Mixing this intermediate with general waste violates GLP and environmental regulations.
Decision Logic: Waste Stream Segregation
Figure 1: Decision matrix for segregating waste streams based on physical state and contamination level.
Detailed Packaging Steps
A. Bulk Solid Waste (Pure Compound)
-
Primary Containment: Transfer solid into a sealable polyethylene bag or screw-top jar.
-
Secondary Containment: Place the primary container inside a secondary heavy-duty hazardous waste bag (minimum 4 mil thickness).
-
Labeling: Affix a hazardous waste label.
-
Text: "Hazardous Waste - Cytotoxic Intermediate - 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate."
-
Pictogram: Health Hazard (GHS08) + Exclamation Mark (GHS07).
-
B. Liquid Waste (Solvents containing the compound) [6]
-
Compatibility: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal if acidic byproducts are present.
-
Headspace: Leave 10% headspace to prevent over-pressurization.
-
Segregation: Do not mix with oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.
Emergency Spill Response & Decontamination
In the event of accidental release, immediate containment is required to prevent aerosolization.[7]
Required PPE for Spills:
-
Respiratory: N95/P100 minimum; PAPR (Powered Air Purifying Respirator) recommended for powder spills >10g.
-
Skin: Double nitrile gloves (0.11mm min thickness) + Tyvek lab coat/sleeve covers.
-
Eye: Chemical splash goggles.
Spill Response Workflow
Figure 2: Step-by-step workflow for managing accidental spills of cytotoxic intermediates.[6]
Decontamination Chemistry: Because the dibenzoate ester increases lipophilicity, water alone will not effectively remove residues.
-
Solubilization: First wipe with Ethanol (70%) or Acetone to dissolve the organic intermediate.
-
Inactivation: Follow with a 10% Sodium Hypochlorite (Bleach) solution. Allow 10-15 minutes contact time to degrade the nucleoside structure.
-
Rinse: Final rinse with water to remove corrosive bleach residues.
Regulatory Compliance & Documentation
Adherence to these regulations is mandatory for legal compliance.
-
US EPA (RCRA): While not explicitly P-listed or U-listed, it must be characterized as toxic based on the parent compound (Gemcitabine) profile. Use waste code D001 (Ignitable) if in organic solvent, or general toxic codes if applicable by state.
-
EU Waste Code (EWC): 18 01 08 * (Cytotoxic and cytostatic medicines).
-
Transport (DOT/IATA):
-
Not regulated as a dangerous good for transport unless in solution with flammable solvents.
-
However, for waste transport, it must be manifested as "Waste Toxic Solid, Organic, n.o.s." if toxicity data meets criteria, or "Waste Medicine, Solid, Toxic."
-
References
-
Pfizer. (2011). Material Safety Data Sheet: Gemcitabine Hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2014). Safe handling of cytotoxics: guideline recommendations. Retrieved from
-
Canadian Centre for Occupational Health and Safety (CCOHS). (2026). Cytotoxic Drugs - Control Measures. Retrieved from
-
Capot Chemical. (2017).[8] MSDS 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate. Retrieved from [8]
-
California Institute of Technology (Caltech). (2021). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Retrieved from
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
Introduction: 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate (CAS No. 134790-39-9) is a key intermediate in the synthesis of Gemcitabine, a potent antineoplastic agent used in cancer chemotherapy.[1][2] While the toxicological properties of this specific dibenzoate precursor have not been exhaustively investigated, its structural relationship to a cytotoxic drug necessitates that it be handled with the highest degree of caution.[3] The toxicity of cytotoxic drugs means that they can present significant risks to those who handle them; therefore, exposure must be kept to an absolute minimum.[4]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and operational integrity.
Hazard Assessment: A Precautionary Principle
Given its role as a precursor to a cytotoxic agent, 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate must be treated as hazardous. The primary risks associated with cytotoxic compounds include carcinogenicity, mutagenicity, and teratogenicity.[4] Occupational exposure can occur through several routes, including inhalation of dusts, dermal absorption, ingestion, and accidental injection.[5] The Material Safety Data Sheet (MSDS) for the compound, though not fully comprehensive, indicates it may cause respiratory irritation upon inhalation.[3] Therefore, a conservative approach, assuming high potency and toxicity, is the only responsible course of action.
The Hierarchy of Controls: Your First Line of Defense
Before detailing Personal Protective Equipment (PPE), it is critical to implement higher-level controls. PPE is the last line of defense between a researcher and a chemical hazard.[6]
-
Engineering Controls: All handling of the solid compound and its solutions must be performed within designated containment equipment.
-
Administrative Controls: Establish strict protocols, clear signage, and provide comprehensive training for all personnel.[8] Restrict access to handling areas and ensure a dedicated space for cytotoxic agent research.[9]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are non-negotiable. The following table summarizes the minimum required PPE for handling 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate.
| Task | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Unpacking/Storage | Double Pair, Chemo-rated | Protective Gown | Not required unless packaging is damaged | Safety Glasses |
| Weighing Solid | Double Pair, Chemo-rated | Low-Permeability Gown | Fit-Tested N95/P1 or higher | Goggles & Face Shield |
| Preparing Solutions | Double Pair, Chemo-rated | Low-Permeability Gown | Within Fume Hood/BSC | Goggles & Face Shield |
| Spill Cleanup | Double Pair, Chemo-rated | Low-Permeability Gown | Fit-Tested N95/P1 or higher | Goggles & Face Shield |
| Waste Disposal | Double Pair, Chemo-rated | Protective Gown | Not required for sealed containers | Safety Glasses |
Gloves: The Critical Interface
Your primary contact with the compound and contaminated surfaces is through your gloves.
-
Requirement: Double-gloving is mandatory for all handling activities.[5] This provides a backup barrier in case of a puncture or tear in the outer glove.
-
Specifications:
-
Causality: The outer glove protects against immediate contamination, while the inner glove protects the skin during the removal of the contaminated outer glove. Always inspect gloves for visible defects before use and change them immediately if compromised or after a set interval (e.g., every 30-60 minutes) during extended procedures.[3]
Gowns: Full Body Protection
-
Requirement: Wear a disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5][6]
-
Causality: A protective gown prevents the contamination of personal clothing and skin. Cytotoxic compounds can be absorbed dermally, and contaminated clothing can create a prolonged exposure risk.[4] Gowns should be changed immediately if they become contaminated.[8]
Respiratory Protection: Shielding Against Inhalation
-
Requirement: A fit-tested respirator is essential when engineering controls are not available or during tasks with a high risk of aerosol or dust generation.[8]
-
Causality: Fine chemical powders can easily become airborne and be inhaled, leading to direct exposure to the respiratory tract.[3] Standard surgical masks do not provide adequate protection against fine chemical particulates.[8]
Eye and Face Protection: Preventing Splashes
-
Requirement: Full-face protection is necessary whenever a splash risk is present.[6]
-
Use safety glasses with side shields for low-risk activities like handling sealed containers.
-
Use chemical splash goggles in conjunction with a face shield when preparing solutions or cleaning spills.
-
-
Causality: Accidental splashes can cause severe eye damage and provide a rapid route for systemic absorption. A face shield protects the entire face from direct contact.[6]
Step-by-Step Operational Workflow
The entire process, from preparation to disposal, must be meticulously planned and executed.
Preparation and Donning PPE
-
Verify that the designated handling area (CFH or BSC) is clean and certified.
-
Post warning signs to restrict access to the area.[9]
-
Assemble all necessary materials, including a cytotoxic spill kit.[8]
-
Wash hands thoroughly with soap and water.
-
Don PPE in the following order: shoe covers, inner gloves, gown, cap, outer gloves (pulled over the gown cuffs), respiratory protection (if required), and finally, eye/face protection.
Handling the Compound
-
Perform all manipulations on a disposable, plastic-backed absorbent pad to contain minor spills.
-
Avoid the formation of dust when handling the solid.[3]
-
If dissolving, add the solvent to the solid slowly to minimize aerosol generation.
-
Immediately seal all containers after use.
Doffing and Disposal of PPE
This is a critical step to prevent self-contamination.
-
Outer Gloves: Remove the most contaminated item first. Use a proper glove removal technique (e.g., peeling one glove off with the other) and dispose of them in a designated cytotoxic waste container.[3]
-
Gown & Shoe Covers: Remove without touching the exterior surface and dispose of immediately.
-
Eye/Face & Respiratory Protection: Remove from the back and store or dispose of as appropriate.
-
Inner Gloves: Remove last and dispose of.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Emergency Procedures: Spills and Exposure
Spill Management:
-
Alert others and secure the area to prevent entry.[4]
-
Don full PPE as outlined for spill cleanup.
-
Use the cytotoxic spill kit to absorb and contain the spill.[8]
-
Clean the area from the outer edge inward.
-
Dispose of all cleanup materials as cytotoxic waste.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
-
In all cases, show the Safety Data Sheet to the attending physician.[3]
Waste Disposal Plan
Proper segregation and disposal are crucial to prevent environmental contamination and exposure to support staff.
-
Cytotoxic Waste Stream: All items that have come into direct contact with the compound are considered cytotoxic waste. This includes:
-
Containerization:
-
Use designated, UN-approved, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste".[11]
-
Do not overfill containers.
-
-
Disposal: All cytotoxic waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[3] Do not dispose of this material down the drain.[3]
Workflow for Safe Handling of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
Caption: Workflow for Safe Handling of Cytotoxic Intermediates.
Conclusion
Handling 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate demands a rigorous and proactive safety culture. By understanding the rationale behind each step—from the implementation of engineering controls to the meticulous selection and use of personal protective equipment—researchers can effectively minimize their risk of exposure. Adherence to these protocols is not merely a matter of compliance; it is a fundamental component of scientific integrity and professional responsibility.
References
- MSDS of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate. (2017, February 20). Capot Chemical Co., Ltd. Retrieved from a search of the MSDS for this compound.
-
Polovich, M., & Olsen, M. (2018). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 25(Suppl 1), eS120–eS127. Retrieved from [Link]
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). NHS. Retrieved from internal hospital guidelines on cytotoxic handling.
-
Guidelines for Use of Cytotoxic Agents. (2018). Department of Veterans Affairs, VA Pittsburgh Healthcare System. Retrieved from [Link]
-
Chemical Safety Practices Recommendations Gemcitabine (2′-Deoxy-2′,2′-difluorocytidine, dFdC). (n.d.). NCI at Frederick. Retrieved from [Link]
-
CAS#:134790-39-9 | 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate. (2025, August 25). Chemsrc. Retrieved from [Link]
-
Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate. (n.d.). PubChem. Retrieved from [Link]
- Levels of surface contamination with gemcitabine using standard preparation techniques versus closed-system devices. (2014). Journal of Oncology Pharmacy Practice, 20(1), 35-42.
- Physical and chemical stability of gemcitabine hydrochloride solutions. (1998). American Journal of Health-System Pharmacy, 55(15), 1584-1587.
-
Gemcitabine Injection Prescribing Information. (n.d.). FDA. Retrieved from [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2021). International Journal of Environmental Research and Public Health, 18(16), 8431. Retrieved from [Link]
- China 2 2 Difluoro 2 Deoxy Cyodine 3 5 Dibenzoate Manufacturers Factory Suppliers. (n.d.). Retrieved from a general search of suppliers for the compound.
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- Guide: Disposal of chemical waste at Department of Clinical Research. (n.d.). University of Southern Denmark (SDU). Retrieved from internal university guidelines on chemical waste disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
